YM928
Description
Properties
IUPAC Name |
2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-18(10-6-4-9(15)5-7-10)14-17-12(19)11-3-2-8-16-13(11)20-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGOQPBYNHJZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C2=NC(=O)C3=C(S2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426073 | |
| Record name | 2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190842-36-5 | |
| Record name | 2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
YM928: A Technical Guide to its Mechanism of Action as a Noncompetitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM928, with the chemical name 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one, is a potent and orally active noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, consolidating available preclinical data. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development, offering insights into its pharmacological profile, experimental validation, and potential therapeutic applications in neurological disorders.
Core Mechanism of Action: Noncompetitive AMPA Receptor Antagonism
This compound functions as a noncompetitive antagonist of the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system.[1][3] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, this compound's noncompetitive nature means it inhibits receptor function without directly competing with the endogenous ligand, glutamate. This mode of action is suggested by the finding that this compound does not displace the binding of [3H]AMPA to rat brain membranes.[1][3]
The primary mechanism involves the allosteric modulation of the AMPA receptor, leading to a reduction in ion channel activity. This is evidenced by its ability to inhibit AMPA-induced intracellular calcium influx and antagonize AMPA-induced inward currents in cultured cells.[1][3]
Signaling Pathway of AMPA Receptor Activation and this compound Inhibition
The following diagram illustrates the canonical AMPA receptor signaling pathway and the proposed point of intervention for this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound based on available preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Assay Description | Cell Type | IC50 (µM) | Reference |
| AMPA Receptor-Mediated Toxicity Inhibition | Inhibition of cell death induced by AMPA. | Primary rat hippocampal cultures | 2 | [1][3] |
| AMPA-Induced Intracellular Calcium Influx | Blockade of the increase in intracellular calcium concentration upon AMPA stimulation. | Cultured cells | 3 | [1][3] |
| AMPA-Induced Inward Currents | Antagonism of the inward flow of ions through the AMPA receptor channel. | Cultured cells | 1 | [1][3] |
Table 2: In Vivo Anticonvulsant Activity of this compound in Rodent Models
| Seizure Model | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Maximal Electroshock (MES) Seizure | Mice | Oral (p.o.) | 7.4 | [2] |
| Pentylenetetrazol (PTZ)-Induced Seizure | Mice | Oral (p.o.) | 9.6 | [2] |
| AMPA-Induced Seizure | Mice | Oral (p.o.) | 5.5 | [2] |
| Strychnine-Induced Seizure | Mice | Oral (p.o.) | 14.0 | [2] |
| Sound-Induced Seizures | DBA/2 Mice | Oral (p.o.) | 3 (effective dose) | [1][3][4] |
| Kainate-Induced Motor Seizure | Rats | Oral (p.o.) | 4-30 (effective dose range) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below to facilitate replication and further investigation.
In Vitro Assays
Objective: To determine the concentration of this compound required to inhibit 50% of AMPA-induced neuronal cell death.
Protocol:
-
Cell Culture: Primary hippocampal cultures are prepared from rat embryos and maintained in a suitable growth medium.
-
Drug Application: After a specified number of days in vitro, cultures are pre-incubated with varying concentrations of this compound for a defined period.
-
Induction of Toxicity: AMPA is added to the culture medium to induce excitotoxicity.
-
Assessment of Cell Viability: Cell viability is assessed using a quantitative method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration of this compound that results in a 50% reduction in AMPA-induced cell death (IC50) is calculated from the dose-response curve.
Objective: To quantify the inhibitory effect of this compound on the rise in intracellular calcium concentration following AMPA receptor activation.
Protocol:
-
Cell Loading: Cultured cells (e.g., primary neurons or a suitable cell line expressing AMPA receptors) are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence imaging system.
-
Drug Application: Cells are pre-incubated with different concentrations of this compound.
-
AMPA Stimulation: AMPA is applied to the cells to stimulate calcium influx through the AMPA receptors.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded.
-
Data Analysis: The IC50 value is determined by plotting the percentage inhibition of the AMPA-induced calcium response against the concentration of this compound.
Objective: To measure the effect of this compound on the ion currents mediated by AMPA receptors using whole-cell patch-clamp electrophysiology.
Protocol:
-
Cell Preparation: Individual cells are selected for recording under a microscope.
-
Patch-Clamp Configuration: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and the whole-cell configuration is established.
-
Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -60 mV).
-
Drug and Agonist Application: A rapid solution exchange system is used to apply AMPA to the cell to evoke an inward current. This is repeated in the presence of varying concentrations of this compound.
-
Data Acquisition and Analysis: The amplitude of the AMPA-induced current is measured, and the percentage of inhibition by this compound is calculated to determine the IC50 value.
In Vivo Anticonvulsant Models
Objective: To evaluate the efficacy of this compound in a genetic model of reflex seizures.
Protocol:
-
Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are used.
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Seizure Induction: After a specific time following drug administration (e.g., 45 minutes), mice are exposed to a high-intensity acoustic stimulus (e.g., a bell or a specific frequency tone) for a set duration.
-
Observation: The occurrence and severity of seizures (e.g., wild running, clonic and tonic convulsions) are observed and scored.
-
Data Analysis: The percentage of animals protected from seizures at each dose is determined, and the effective dose (ED50) can be calculated.
Downstream Signaling and Broader Implications
While the direct molecular target of this compound is the AMPA receptor, its antagonism has broader implications for downstream signaling cascades and pathophysiological processes. By reducing excessive glutamatergic neurotransmission, this compound can mitigate excitotoxicity, a common pathway in many neurological disorders.
Further research is warranted to elucidate the specific effects of this compound on downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade and inflammatory signaling pathways like the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) axis, which have been linked to AMPA receptor-mediated neuroinflammation.
Conclusion
This compound is a noncompetitive AMPA receptor antagonist with demonstrated in vitro and in vivo efficacy in models of neurological disorders characterized by excessive excitatory neurotransmission. Its mechanism of action, centered on the allosteric inhibition of the AMPA receptor ion channel, provides a promising avenue for therapeutic intervention in conditions such as epilepsy. The quantitative data and experimental protocols presented in this guide offer a foundational resource for further research and development of this compound and related compounds. Future investigations should focus on delineating its precise binding site, comprehensively profiling its effects on downstream signaling pathways, and establishing its pharmacokinetic and safety profiles in greater detail.
References
- 1. Effect of this compound, a novel AMPA receptor antagonist, on seizures in EL mice and kainate-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (this compound), an orally active alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, in models of generalized epileptic seizure in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of this compound, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
YM928: A Technical Guide to a Novel Noncompetitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM928, chemically identified as 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one, is a potent and orally active noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] The AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system, is implicated in the pathophysiology of various neurological disorders.[1] this compound has demonstrated significant anticonvulsant properties in several preclinical models, suggesting its therapeutic potential for conditions such as epilepsy.[2][3][4] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols from key preclinical studies.
Core Compound Information
| Property | Value |
| Chemical Name | 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one |
| Molecular Formula | C₁₄H₁₂ClN₃OS |
| Mechanism of Action | Noncompetitive AMPA Receptor Antagonist |
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 2.1: In Vitro Activity of this compound
| Assay | IC₅₀ | Cell Type/Preparation |
| AMPA Receptor-Mediated Toxicity | 2 µM | Primary Rat Hippocampal Cultures |
| AMPA-Induced Intracellular Calcium Influx | 3 µM | Cultured Cells |
| AMPA-Induced Inward Currents | 1 µM | Cultured Cells |
Data sourced from functional characterization studies.[1]
Table 2.2: In Vivo Anticonvulsant Activity of this compound
| Seizure Model | ED₅₀ (p.o.) | Species |
| Maximal Electroshock (MES) Seizure | 7.4 mg/kg | Mice |
| Maximal Electroshock (MES) Seizure | 4.0 mg/kg | Rats |
| Pentylenetetrazol (PTZ)-Induced Seizure | 9.6 mg/kg | Mice |
| Pentylenetetrazol (PTZ)-Induced Seizure | 6.2 mg/kg | Rats |
| AMPA-Induced Seizure | 5.5 mg/kg | Mice |
| Strychnine-Induced Seizure | 14.0 mg/kg | Mice |
| Sound-Induced Seizures | 3 mg/kg | DBA/2 Mice |
Data compiled from various preclinical anticonvulsant screening models.[1][2]
Table 2.3: In Vivo Neurotoxicity
| Test | TD₅₀ (p.o.) | Species |
| Rotarod Test | 22.5 mg/kg | Mice |
This value indicates the dose at which this compound impaired motor coordination in 50% of the animals.[2]
Mechanism of Action and Signaling Pathways
This compound functions as a noncompetitive antagonist of the AMPA receptor. This means it does not compete with the endogenous ligand, glutamate (B1630785), for the same binding site. Instead, it binds to a distinct allosteric site on the receptor-channel complex, thereby preventing the channel from opening even when glutamate is bound.[1] This mechanism effectively dampens excessive excitatory neurotransmission.
The activation of AMPA receptors can trigger downstream signaling cascades. One such pathway involves the interaction of the AMPA receptor with the Src-family non-receptor protein tyrosine kinase, Lyn.[5] This interaction, which is independent of ion influx, leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6] The MAPK pathway, in turn, can regulate gene expression, including that of Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in synaptic plasticity.[5] By noncompetitively inhibiting the AMPA receptor, this compound is predicted to modulate this signaling cascade.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of this compound.
In Vitro Assays
This assay evaluates the ability of this compound to protect neurons from excitotoxicity induced by AMPA.
-
Cell Culture:
-
Primary hippocampal cultures are prepared from embryonic day 18 Wistar rats.
-
Hippocampi are dissected and dissociated into single cells.
-
Cells are plated on poly-L-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Experimental Procedure:
-
After 7-10 days in culture, the medium is replaced with a salt-glucose-glycine medium.
-
Cells are pre-incubated with varying concentrations of this compound for 15 minutes.
-
AMPA (100 µM) is then added to induce excitotoxicity.
-
The cells are incubated for 24 hours.
-
Cell viability is assessed using a lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.
-
The IC₅₀ value is calculated from the concentration-response curve of this compound's inhibition of AMPA-induced LDH release.
-
This protocol uses patch-clamp electrophysiology to measure the direct inhibitory effect of this compound on AMPA receptor-mediated currents.
-
Cell Preparation:
-
Cultured cells (e.g., HEK293 cells) are transiently or stably transfected with cDNAs encoding AMPA receptor subunits.
-
Cells are cultured on glass coverslips for 24-48 hours post-transfection.
-
-
Recording Procedure:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.
-
The external solution contains standard physiological saline. The internal pipette solution contains a cesium-based solution to block potassium channels.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
AMPA is applied to the cell to evoke an inward current.
-
After establishing a stable baseline response to AMPA, this compound is co-applied with AMPA at various concentrations.
-
The inhibition of the AMPA-induced current is measured, and the IC₅₀ is determined.
-
In Vivo Models of Seizures
This model assesses the efficacy of this compound against seizures induced by the glutamate analog, kainic acid.
-
Animals:
-
Male Wistar rats (weighing 200-250 g) are used.
-
-
Experimental Protocol:
-
This compound is administered orally (p.o.) at doses ranging from 4 to 30 mg/kg.
-
Control animals receive the vehicle.
-
One hour after drug administration, kainic acid (10-12 mg/kg) is administered subcutaneously (s.c.).
-
Animals are observed for 2 hours for the occurrence of seizures.
-
Seizure activity is scored based on a standardized scale (e.g., Racine scale), observing for behaviors such as wet-dog shakes and motor seizures.
-
The number of animals protected from seizures and the latency to the first seizure are recorded. The ED₅₀ is calculated based on the dose-response relationship.
-
This model evaluates the effect of this compound on the development and expression of seizures in a chronic epilepsy model.
-
Surgical Procedure:
-
Male Wistar rats are anesthetized and placed in a stereotaxic frame.
-
A bipolar stimulating electrode is implanted into the basolateral amygdala.
-
The electrode is fixed to the skull with dental cement.
-
Animals are allowed to recover for at least one week.
-
-
Kindling and Drug Testing Protocol:
-
To establish the kindled state, a constant current stimulation (e.g., 400 µA, 1 ms (B15284909) pulses at 50 Hz for 2 seconds) is delivered to the amygdala once daily.
-
The behavioral seizure response is scored according to the Racine scale. This daily stimulation continues until animals consistently exhibit stage 5 seizures (generalized tonic-clonic convulsions).
-
Once fully kindled, the effect of this compound is tested. This compound (10 and 30 mg/kg, p.o.) is administered 60 minutes before the electrical stimulation.
-
Seizure severity and afterdischarge duration (recorded via EEG) are measured and compared to vehicle-treated controls.
-
To assess the effect on kindling acquisition, a separate group of naive rats receives this compound (10 mg/kg, p.o.) 60 minutes before each daily stimulation during the kindling development phase. The rate of kindling development is compared to a control group.
-
Conclusion
This compound is a novel noncompetitive AMPA receptor antagonist with demonstrated in vitro and in vivo efficacy. Its potent anticonvulsant activity in various preclinical models highlights its potential as a therapeutic agent for epilepsy and other neurological disorders characterized by excessive glutamatergic neurotransmission. The data summarized in this technical guide provide a foundation for further research and development of this compound and related compounds. Further studies are warranted to fully elucidate its clinical potential, safety profile, and the precise molecular interactions governing its noncompetitive antagonism.
References
- 1. Functional characterization of this compound, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (this compound), an orally active alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, in models of generalized epileptic seizure in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of fully kindled seizure and retardation of kindling acquisition by this compound in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a novel AMPA receptor antagonist, on seizures in EL mice and kainate-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteins interactions implicated in AMPA receptor trafficking: a clear destination and an improving route map - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of YM928: A Noncompetitive AMPA Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
YM928, chemically identified as 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one, is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It includes a detailed (proposed) experimental protocol for its synthesis, a summary of its key quantitative biological data, and a visualization of its mechanism of action through its interaction with the AMPA receptor signaling pathway. This compound has demonstrated significant anticonvulsant properties in preclinical studies, highlighting its potential as a therapeutic agent for neurological disorders characterized by excessive glutamatergic neurotransmission.
Introduction
The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, is a well-established target for the development of drugs aimed at treating a variety of neurological and psychiatric disorders, including epilepsy, and neurodegenerative diseases. Noncompetitive antagonists of the AMPA receptor, such as this compound, offer a promising therapeutic strategy by modulating receptor function at a site distinct from the glutamate (B1630785) binding site, thereby providing a more subtle and potentially safer mechanism of action compared to competitive antagonists. This guide delves into the core scientific data and methodologies related to this compound.
Discovery and Biological Activity
This compound was identified as a novel, orally active AMPA receptor antagonist with potent anticonvulsant effects.[1] Its noncompetitive mechanism of action was established through functional characterization studies, which demonstrated that this compound inhibits AMPA receptor-mediated responses in a manner that is not overcome by increasing concentrations of the agonist, AMPA.[2]
In Vitro Activity
This compound has been shown to effectively inhibit AMPA receptor-mediated processes in cultured neuronal cells. It blocks AMPA-induced intracellular calcium influx and antagonizes AMPA-induced inward currents.[2] Furthermore, it inhibits AMPA receptor-mediated toxicity in primary rat hippocampal cultures.[2]
In Vivo Activity
Preclinical studies in animal models of epilepsy have demonstrated the significant anticonvulsant efficacy of this compound. It has shown protective effects in various seizure models, including the maximal electroshock (MES) seizure test, the pentylenetetrazol (PTZ)-induced seizure test, and the AMPA-induced seizure test in both mice and rats.[1] Notably, this compound exhibits a favorable protective index, suggesting that it can exert its antiepileptic effects with a reduced risk of motor impairment.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (AMPA-induced toxicity) | 2 µM | Primary rat hippocampal cultures | [2] |
| IC50 (AMPA-induced Ca2+ influx) | 3 µM | Cultured cells | [2] |
| IC50 (AMPA-induced inward currents) | 1 µM | Cultured cells | [2] |
Table 2: In Vivo Anticonvulsant Activity of this compound (Oral Administration)
| Seizure Model | Species | ED50 | Reference |
| Maximal Electroshock (MES) | Mouse | 7.4 mg/kg | [1] |
| Maximal Electroshock (MES) | Rat | 4.0 mg/kg | [1] |
| Pentylenetetrazol (PTZ)-induced | Mouse | 9.6 mg/kg | [1] |
| Pentylenetetrazol (PTZ)-induced | Rat | 6.2 mg/kg | [1] |
| AMPA-induced | Mouse | 5.5 mg/kg | [1] |
| Strychnine-induced | Mouse | 14.0 mg/kg | [1] |
| Sound-induced (DBA/2 mice) | Mouse | 3 mg/kg | [2] |
Table 3: In Vivo Motor Impairment of this compound (Oral Administration)
| Test | Species | TD50 | Reference |
| Rotarod Test | Mouse | 22.5 mg/kg | [1] |
Experimental Protocols
Proposed Synthesis of this compound
While a specific detailed synthesis protocol for this compound is not publicly available, a plausible route can be inferred from the synthesis of structurally related 2-amino-4H-pyrido[3,2-e][3][4]thiazin-4-one derivatives. The following is a proposed experimental protocol based on a T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide)-promoted cyclization reaction.
Step 1: Formation of the Imine Intermediate
-
To a solution of 4-chloroaniline (B138754) (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene) is added formaldehyde (B43269) (1.1 eq) at room temperature.
-
The reaction mixture is stirred for 1-2 hours.
-
The solvent is removed under reduced pressure to yield the crude N-(4-chlorophenyl)methanimine. This intermediate is often used in the next step without further purification.
Step 2: Methylation of the Amine
-
The crude imine is dissolved in a suitable solvent such as acetonitrile.
-
A methylating agent, for example, methyl iodide (1.2 eq), and a non-nucleophilic base, such as potassium carbonate (1.5 eq), are added to the solution.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is quenched with water and the product, N-(4-chlorophenyl)-N-methylamine, is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product may be purified by column chromatography.
Step 3: T3P-Promoted Cyclization
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-chlorophenyl)-N-methylamine (1.0 eq) and 2-mercaptonicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as 2-methyltetrahydrofuran (B130290).
-
Add pyridine (B92270) (6.0 eq) to the mixture.
-
Slowly add a 50% solution of T3P in 2-methyltetrahydrofuran (3.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into a separatory funnel containing dichloromethane and wash with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the final product, this compound.
In Vitro Assay for AMPA Receptor Antagonism (Calcium Influx Assay)
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons on 96-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound for a predetermined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of AMPA in the presence of a positive allosteric modulator like cyclothiazide (B1669527) (to prevent rapid desensitization).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Plot the percentage inhibition of the AMPA-induced calcium response against the concentration of this compound and determine the IC50 value using a nonlinear regression analysis.
Mechanism of Action and Signaling Pathway
This compound functions as a noncompetitive antagonist of the AMPA receptor. This means it binds to an allosteric site on the receptor, a site different from where the endogenous ligand glutamate binds. This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound. This allosteric inhibition disrupts the transduction of the agonist binding signal into channel gating.
The antagonism of the AMPA receptor by this compound leads to a reduction in the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. This dampens the excitatory postsynaptic potential and reduces neuronal excitability. The downstream signaling effects of AMPA receptor activation, which are consequently inhibited by this compound, are complex and can involve multiple pathways. One such pathway involves the interaction of the AMPA receptor with the Src-family protein tyrosine kinase Lyn. Activation of AMPA receptors can lead to the activation of Lyn, which in turn can trigger the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is implicated in synaptic plasticity and the regulation of gene expression, such as that of brain-derived neurotrophic factor (BDNF).
Visualizations
Caption: AMPA Receptor Signaling Pathway and Inhibition by this compound.
Caption: Proposed Synthetic Workflow for this compound.
Conclusion
This compound is a promising noncompetitive AMPA receptor antagonist with demonstrated anticonvulsant activity in a range of preclinical models. Its mechanism of action, involving allosteric modulation of the AMPA receptor, offers a potentially advantageous therapeutic profile. The data summarized in this guide provide a solid foundation for further research and development of this compound and related compounds for the treatment of neurological disorders. The proposed synthesis protocol and experimental methodologies offer a starting point for researchers interested in exploring the chemistry and biology of this important molecule. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its full therapeutic potential.
References
- 1. Effects of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (this compound), an orally active alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, in models of generalized epileptic seizure in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterization of this compound, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to YM928: A Noncompetitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM928 is a potent and orally active noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its chemical name is 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one. Developed by Yamanouchi Pharmaceutical Co., Ltd., this compound has demonstrated significant anticonvulsant properties in various preclinical models, suggesting its potential as a therapeutic agent for neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy. This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound.
Chemical Structure and Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its application in research and drug development.
Chemical Structure:
Figure 1. 2D Chemical Structure of this compound.
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | 2-[(4-chlorophenyl)(methyl)amino]-4H-pyrido[3,2-e][1][2]thiazin-4-one |
| Molecular Formula | C₁₄H₁₀ClN₃OS |
| Molecular Weight | 303.77 g/mol |
| CAS Number | 190842-36-5 |
Pharmacological Properties
This compound functions as a noncompetitive antagonist of the AMPA receptor, a key player in excitatory synaptic transmission in the central nervous system.
Mechanism of Action:
This compound inhibits the function of AMPA receptors in a noncompetitive manner. This means that it does not compete with the endogenous ligand, glutamate (B1630785), for the same binding site. Instead, it is believed to bind to an allosteric site on the receptor-ion channel complex, thereby preventing the influx of ions even when glutamate is bound. This mode of action makes its antagonistic effect less dependent on the concentration of the agonist.
Pharmacological Data:
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | IC₅₀ |
| AMPA Receptor-Mediated Toxicity in Primary Rat Hippocampal Cultures | 2 µM |
| AMPA-Induced Intracellular Calcium Influx | 3 µM |
| AMPA-Induced Inward Currents in Cultured Cells | 1 µM |
Table 2: In Vivo Anticonvulsant Activity of this compound
| Seizure Model | ED₅₀ (Oral Administration) |
| Sound-Induced Seizures in DBA/2 Mice | 3 mg/kg |
| Maximal Electroshock (MES) Seizure Test in Mice | 7.4 mg/kg[3] |
| Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice | 9.6 mg/kg[3] |
| AMPA-Induced Seizure Test in Mice | 5.5 mg/kg[3] |
| Strychnine-Induced Seizure Test in Mice | 14.0 mg/kg[3] |
| Kainate-Induced Motor Seizures in Rats | 4-30 mg/kg (significant reduction)[4] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for a comprehensive understanding of this compound's pharmacology.
Signaling Pathway of AMPA Receptor Antagonism by this compound:
References
- 1. Suppression of fully kindled seizure and retardation of kindling acquisition by this compound in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (this compound), an orally active alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, in models of generalized epileptic seizure in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a novel AMPA receptor antagonist, on seizures in EL mice and kainate-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allosteric Binding Site of YM928 on the AMPA Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of YM928, a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document consolidates key quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying molecular interactions and experimental workflows.
Introduction to this compound and its Interaction with the AMPA Receptor
This compound, chemically known as 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one, is a potent, orally active, and noncompetitive antagonist of the AMPA receptor.[1][2] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system and are implicated in various neurological disorders.[3] Unlike competitive antagonists that bind to the glutamate binding site, this compound acts at an allosteric site, modulating receptor function without directly competing with the endogenous agonist.[1] This noncompetitive mechanism of action is a hallmark of a class of drugs that includes other notable antagonists such as perampanel (B3395873) and GYKI compounds.
Quantitative Data on this compound Activity
The inhibitory effects of this compound on AMPA receptor function have been quantified through various in vitro assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported for this compound.
| Assay Type | Cell Type | Effect Measured | IC50 (µM) | Reference |
| Cell Viability | Primary rat hippocampal cultures | Inhibition of AMPA receptor-mediated toxicity | 2 | [1] |
| Calcium Influx | Cultured cells | Blockade of AMPA-induced intracellular calcium influx | 3 | [1] |
| Electrophysiology | Cultured cells | Antagonism of AMPA-induced inward currents | 1 | [1] |
The Allosteric Binding Site of Noncompetitive Antagonists
Structural and mutagenesis studies have elucidated the binding site for noncompetitive AMPA receptor antagonists. While specific mutagenesis data for this compound is not extensively published, the binding pocket for structurally and functionally similar compounds, such as perampanel, provides a robust model for understanding this compound's interaction with the receptor.
The binding site for this class of antagonists is not within the agonist-binding domain but at a novel allosteric site located at the interface between the transmembrane domain (TMD) and the linkers that connect it to the ligand-binding domain (LBD).[4][5] This pocket is formed by residues from the pre-M1 helix and the extracellular portions of the M3 and M4 transmembrane segments.[6][7]
The binding of a noncompetitive antagonist to this site acts as a molecular "wedge," stabilizing the closed, resting state of the ion channel.[4] This prevents the conformational changes necessary for channel opening upon glutamate binding, thereby inhibiting ion flux.[4][5]
Key Amino Acid Residues:
Based on studies of perampanel, the following residues in the GluA2 subunit are critical for forming the binding pocket and are highly likely to be involved in the binding of this compound due to the conserved nature of this site among noncompetitive antagonists:
-
Pre-M1 Linker: Ser510, Lys511, Gly513, Asp519[7]
-
M3 Helix: Residues within this helix contribute to the pocket.[7]
-
M4 Helix: Ser788, Asn791[7]
The following diagram illustrates the location of the noncompetitive antagonist binding site on the AMPA receptor.
Figure 1. Location of the this compound binding site on an AMPA receptor subunit.
Mechanism of Action
The binding of this compound to its allosteric site induces a conformational change that stabilizes the receptor in a closed or resting state. This prevents the efficient transduction of the conformational change initiated by glutamate binding in the LBD to the opening of the ion channel in the TMD.
The following diagram illustrates the proposed signaling pathway and the inhibitory effect of this compound.
Figure 2. Signaling pathway of AMPA receptor activation and inhibition by this compound.
Experimental Protocols
The characterization of the this compound binding site and its effects on AMPA receptor function relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through AMPA receptors in response to agonist application and to quantify the inhibitory effect of antagonists like this compound.
Objective: To measure AMPA-induced inward currents and their inhibition by this compound.
Materials:
-
Cultured neurons or HEK293 cells expressing the desired AMPA receptor subunits.
-
External solution (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal pipette solution containing (in mM): 140 K-Gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
AMPA (agonist).
-
This compound (antagonist).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Prepare cultured cells on coverslips for recording.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull a glass pipette to a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a cell with the pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply AMPA to the cell using a perfusion system to evoke an inward current.
-
After establishing a stable baseline response to AMPA, co-apply this compound at various concentrations with AMPA.
-
Record the reduction in the AMPA-evoked current in the presence of this compound.
-
Construct a dose-response curve to determine the IC50 of this compound.
The following diagram outlines the workflow for a whole-cell patch-clamp experiment.
Figure 3. Workflow for a whole-cell patch-clamp experiment to assess this compound activity.
Site-Directed Mutagenesis
This technique is used to alter specific amino acid residues in the AMPA receptor to identify those critical for this compound binding.
Objective: To create mutant AMPA receptors with altered residues in the putative this compound binding site and assess changes in this compound potency.
Materials:
-
Plasmid DNA containing the cDNA for the AMPA receptor subunit of interest (e.g., GluA2).
-
Mutagenic primers containing the desired nucleotide change.
-
High-fidelity DNA polymerase (e.g., Pfu or KOD).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
-
DNA sequencing reagents.
Procedure:
-
Design complementary forward and reverse primers containing the desired mutation. The mutation should be centrally located in the primers.
-
Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transform the DpnI-treated, mutated plasmid into competent E. coli.
-
Select for transformed colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of other mutations.
-
Transfect the mutated plasmid into cells (e.g., HEK293) for functional analysis using patch-clamp electrophysiology as described above.
The following diagram illustrates the logical flow of a site-directed mutagenesis experiment.
Figure 4. Workflow for site-directed mutagenesis to identify key binding residues.
Radioligand Binding Assay for Allosteric Modulators
While this compound does not displace agonist binding, a radiolabeled version of this compound or a similar noncompetitive antagonist could be used to characterize the allosteric binding site directly.
Objective: To determine the binding affinity (Kd) and density (Bmax) of a radiolabeled noncompetitive antagonist to the AMPA receptor.
Materials:
-
Membrane preparations from cells or tissues expressing AMPA receptors.
-
Radiolabeled noncompetitive antagonist (e.g., [3H]-perampanel as a surrogate).
-
Unlabeled this compound for competition assays.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure (Saturation Binding):
-
Incubate aliquots of the membrane preparation with increasing concentrations of the radiolabeled antagonist.
-
For each concentration, prepare parallel tubes with an excess of unlabeled this compound to determine non-specific binding.
-
Incubate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using saturation binding analysis (e.g., Scatchard plot) to determine Kd and Bmax.
Procedure (Competition Binding):
-
Incubate membrane preparations with a fixed concentration of the radiolabeled antagonist and increasing concentrations of unlabeled this compound.
-
Follow steps 3-7 from the saturation binding protocol.
-
Analyze the data to determine the IC50 of this compound, which can be converted to a Ki value.
Conclusion
This compound represents a significant noncompetitive antagonist of the AMPA receptor with therapeutic potential. Its allosteric binding site, located at the interface of the ligand-binding and transmembrane domains, offers a distinct target for modulating AMPA receptor activity. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and the development of novel allosteric modulators of the AMPA receptor. A thorough understanding of this binding site and the mechanism of action is crucial for the rational design of next-generation therapeutics for a range of neurological disorders.
References
- 1. bowdish.ca [bowdish.ca]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of AMPA Receptor Gating by the Anticonvulsant Drug, Perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Antiseizure Drug Perampanel Is a Subunit-Selective Negative Allosteric Modulator of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of YM928: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM928 is a potent, orally active, and noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one class of compounds, this compound has demonstrated significant neuroprotective and anticonvulsant properties in preclinical studies.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies for its characterization. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Mechanism of Action
This compound functions as a noncompetitive antagonist of the AMPA receptor.[1] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, this compound is believed to bind to an allosteric site on the receptor-channel complex. This binding event modulates the receptor's conformation, thereby preventing ion channel opening even when glutamate is bound.[2][3][4] Evidence for this noncompetitive mechanism is supported by the fact that this compound's inhibitory effect is not overcome by increasing concentrations of the agonist AMPA. Furthermore, this compound does not displace the binding of [3H]AMPA to its receptor site.[1]
The precise binding site of this compound on the AMPA receptor has not been definitively elucidated. However, studies on other noncompetitive AMPA receptor antagonists, such as the 2,3-benzodiazepine GYKI 52466, suggest a binding pocket located at the interface of the transmembrane domains, which is distinct from the agonist-binding domain.[2][3][4][5] This allosteric modulation effectively uncouples agonist binding from channel gating, leading to a reduction in excitatory neurotransmission.
Signaling Pathway
Activation of AMPA receptors leads to the influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+ ions. This cation influx results in depolarization of the postsynaptic membrane and the activation of various downstream signaling cascades. Key pathways include the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA), which are crucial for synaptic plasticity. This compound, by blocking the ion flux through the AMPA receptor channel, effectively inhibits these downstream signaling events.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Agonist | IC50 (µM) | Reference |
| AMPA Receptor-Mediated Toxicity | Primary Rat Hippocampal Cultures | AMPA | 2 | [1] |
| AMPA-Induced Intracellular Ca2+ Influx | Cultured Cells | AMPA | 3 | [1] |
| AMPA-Induced Inward Currents | Cultured Cells | AMPA | 1 | [1] |
Table 2: In Vivo Activity of this compound
| Model | Animal Model | Administration Route | Effective Dose (mg/kg) | Effect | Reference |
| Sound-Induced Seizures | DBA/2 Mice | Oral | 3 | Anticonvulsant effect 45 min post-dose | [1] |
| Kainate-Induced Seizures | Rats | Oral | 7.5 - 30 | Reduction in wet-dog shakes and motor seizures | |
| Tossing Stimulation-Induced Seizures | EL Mice | Intraperitoneal | 5 - 10 | Increased number of stimulations to elicit seizure |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound. These protocols are based on standard techniques and the information available from the primary literature.
AMPA Receptor-Mediated Toxicity in Primary Hippocampal Cultures
This assay assesses the neuroprotective effect of this compound against excitotoxicity induced by AMPA.
Protocol:
-
Primary Hippocampal Culture Preparation:
-
Dissect hippocampi from embryonic day 18 (E18) rat fetuses under sterile conditions.[6][7][8][9][10]
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension. A common enzymatic treatment involves incubation with trypsin or papain.[6][7]
-
Plate the dissociated neurons onto poly-L-lysine or poly-D-lysine coated culture plates or coverslips.[6][10]
-
Culture the neurons in a suitable medium, such as Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.[8]
-
-
Toxicity Assay:
-
After 7-10 days in vitro, treat the mature neuronal cultures with varying concentrations of this compound for a predetermined pre-incubation period (e.g., 30 minutes).
-
Induce excitotoxicity by adding a toxic concentration of AMPA (e.g., 100 µM) to the culture medium.
-
Co-incubate the cells with this compound and AMPA for a specified duration (e.g., 24 hours).
-
Assess cell viability using a standard method such as the lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, or by staining with a fluorescent viability dye like propidium (B1200493) iodide.
-
AMPA-Induced Intracellular Calcium Influx Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration ([Ca2+]i) mediated by AMPA receptor activation.
Protocol:
-
Cell Preparation and Dye Loading:
-
Culture primary neurons or a suitable cell line on glass coverslips.
-
Load the cells with a ratiometric calcium indicator dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM), by incubating them in a solution containing the dye (e.g., 1-5 µM Fura-2 AM) for 30-60 minutes at 37°C.[11][12][13][14][15]
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.
-
-
Calcium Imaging:
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with the physiological salt solution.
-
Record the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.[11][14]
-
Apply this compound at various concentrations to the perfusion solution for a set period.
-
Stimulate the cells with a specific concentration of AMPA (e.g., 100 µM) in the continued presence of this compound.
-
Record the change in the 340/380 nm fluorescence ratio, which corresponds to the change in intracellular calcium concentration.
-
Calculate the inhibitory effect of this compound at each concentration and determine the IC50 value.
-
Electrophysiological Recording of AMPA-Induced Inward Currents
This technique directly measures the inhibitory effect of this compound on the ion flow through AMPA receptor channels.
Protocol:
-
Cell Preparation:
-
Use cultured primary neurons or a cell line expressing AMPA receptors.
-
Prepare the cells for whole-cell patch-clamp recording.
-
-
Patch-Clamp Recording:
-
Obtain a whole-cell recording configuration using a glass micropipette filled with an appropriate intracellular solution.[16][17][18][19]
-
Voltage-clamp the cell at a negative holding potential (e.g., -60 to -70 mV) to record inward currents.[16][18]
-
The extracellular solution should be a physiological salt solution.
-
Apply AMPA (e.g., 100 µM) to the cell using a rapid application system to evoke a robust inward current.
-
After establishing a stable baseline response to AMPA, co-apply this compound at various concentrations with AMPA.
-
Measure the reduction in the peak amplitude of the AMPA-evoked current in the presence of this compound.
-
Determine the IC50 value for the inhibition of the inward current.
-
In Vivo Sound-Induced Seizure Model in DBA/2 Mice
This model is used to assess the anticonvulsant activity of this compound in a genetic model of epilepsy.
Protocol:
-
Animals:
-
Drug Administration:
-
Administer this compound orally at the desired doses.
-
Include a vehicle control group.
-
-
Seizure Induction and Observation:
-
At a specific time point after drug administration (e.g., 45 minutes), place individual mice into a sound-attenuating chamber.
-
Expose the mice to a high-intensity auditory stimulus (e.g., 100-120 dB) for a defined duration (e.g., 60 seconds).[20][23]
-
Observe the mice for the occurrence and severity of seizures, which typically progress from wild running to clonic and then tonic seizures.
-
Record the percentage of mice protected from each seizure phase at each dose of this compound.
-
Conclusion
This compound is a novel noncompetitive AMPA receptor antagonist with demonstrated neuroprotective and anticonvulsant properties. Its mechanism of action, involving allosteric inhibition of the AMPA receptor ion channel, makes it a promising candidate for the treatment of neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy and ischemic brain injury. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and related compounds. Further research is warranted to elucidate the precise binding site of this compound on the AMPA receptor, which would facilitate the design of even more potent and selective modulators.
References
- 1. Functional characterization of this compound, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-benzodiazepine-type AMPA receptor antagonists and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-benzodiazepine AMPA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 8. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 9. researchgate.net [researchgate.net]
- 10. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. brainvta.tech [brainvta.tech]
- 13. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 14. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. protocols.io [protocols.io]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 20. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
YM928 for Neurological Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of YM928, a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, for its application in neurological disorder research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for cited studies, and visualizes relevant signaling pathways and workflows.
Core Concepts: Mechanism of Action
This compound, with the chemical name 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one, is a potent and selective noncompetitive antagonist of the AMPA receptor.[1] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, this compound acts allosterically, meaning it binds to a different site on the receptor to prevent its activation.[1] This noncompetitive mechanism is significant as its inhibitory action is not overcome by high concentrations of glutamate, which can occur in pathological conditions such as epilepsy and cerebral ischemia.[2] The antagonism of AMPA receptors by this compound leads to a reduction in excessive excitatory neurotransmission, which is a key factor in the pathophysiology of various neurological disorders.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data reported for this compound, demonstrating its efficacy as an AMPA receptor antagonist.
Table 1: In Vitro Efficacy of this compound [1]
| Assay | Cell Type | Measurement | IC50 (µM) |
| AMPA Receptor-Mediated Toxicity | Primary Rat Hippocampal Cultures | Inhibition of cell death | 2 |
| AMPA-Induced Intracellular Calcium Influx | Cultured Cells | Blockade of Ca2+ influx | 3 |
| AMPA-Induced Inward Currents | Cultured Cells | Antagonism of inward currents | 1 |
Table 2: In Vivo Efficacy of this compound [1]
| Animal Model | Condition | Administration | Effective Dose (mg/kg) | Outcome |
| DBA/2 Mice | Sound-Induced Seizures | Oral | 3 | Anticonvulsant effect observed 45 minutes after administration. |
Signaling Pathways
As a noncompetitive AMPA receptor antagonist, this compound is expected to modulate downstream signaling pathways typically activated by AMPA receptor stimulation. While direct studies on this compound's effects on these pathways are limited, the effects of other noncompetitive AMPA receptor antagonists, such as perampanel, have been shown to involve the inhibition of the PI3K/Akt and MAPK/ERK signaling cascades.[3][4][5] By blocking the influx of ions through the AMPA receptor, this compound likely prevents the activation of these pathways, which are implicated in cell survival, proliferation, and excitotoxicity.
References
- 1. Functional characterization of this compound, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perampanel Inhibits Neuroblastoma Cell Proliferation Through Down-regulation of AKT and ERK Pathways | Anticancer Research [ar.iiarjournals.org]
- 4. Perampanel Inhibits Neuroblastoma Cell Proliferation Through Down-regulation of AKT and ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Pharmacological Profile of YM928: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed in vitro characterization of YM928 (2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one), a novel noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The information presented herein is compiled from publicly available pharmacological studies to facilitate further research and drug development efforts.
Core Compound Activity
This compound has been identified as a potent, noncompetitive antagonist of the AMPA receptor. Its mechanism of action does not involve direct competition with the agonist binding site, as evidenced by its inability to displace [3H]AMPA in radioligand binding assays.[1] Instead, this compound is believed to allosterically modulate the receptor, thereby inhibiting its function. This is substantiated by its inhibitory activity in various functional assays that measure the downstream effects of AMPA receptor activation.
Quantitative Analysis of In Vitro Efficacy
The inhibitory potency of this compound has been quantified across several key in vitro functional assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in these assays, providing a clear comparison of its efficacy in different experimental paradigms.
| Assay Type | Cell Type | Measured Effect | IC50 (µM) | Reference |
| AMPA Receptor-Mediated Toxicity | Primary Rat Hippocampal Cultures | Inhibition of cell death induced by AMPA receptor activation. | 2 | [1] |
| AMPA-Induced Intracellular Calcium Influx | Cultured Cells | Blockade of the increase in intracellular calcium concentration following AMPA receptor stimulation. | 3 | [1] |
| AMPA-Induced Inward Currents | Cultured Cells | Antagonism of the inward electrical currents mediated by AMPA receptor channel opening. | 1 | [1] |
Mechanism of Action: Noncompetitive Antagonism
This compound exhibits a noncompetitive mode of antagonism.[1] This is a critical characteristic that distinguishes it from competitive antagonists that directly block the agonist binding site. The noncompetitive nature of this compound's interaction with the AMPA receptor is demonstrated by the fact that increasing the concentration of the agonist (AMPA) does not overcome the inhibitory effect of this compound.[1] This suggests that this compound binds to an allosteric site on the AMPA receptor, a site distinct from where the endogenous ligand glutamate (B1630785) or the agonist AMPA binds. By binding to this allosteric site, this compound induces a conformational change in the receptor that prevents or reduces the opening of the ion channel, even when an agonist is bound.
Selectivity Profile
Initial characterization has shown that this compound does not displace [3H]AMPA binding, nor does it affect the binding of other ligands to related glutamate receptors in rat brain membranes.[1] This indicates a degree of selectivity for its allosteric site on the AMPA receptor over the agonist binding sites of other glutamate receptors. However, a comprehensive screening of this compound against a broader panel of receptors, ion channels, and enzymes would be necessary to fully elucidate its selectivity profile and to identify any potential off-target effects.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the descriptions in the cited literature, the following are representative methodologies for the key experiments performed.
AMPA Receptor-Mediated Toxicity Assay
This assay evaluates the ability of a compound to protect neurons from excitotoxicity induced by excessive AMPA receptor activation.
-
Cell Culture: Primary hippocampal neurons are isolated from rat embryos and cultured in a suitable medium until mature.
-
Compound Treatment: The cultured neurons are pre-incubated with varying concentrations of this compound for a specified period.
-
Induction of Excitotoxicity: The neurons are then exposed to a high concentration of AMPA to induce excitotoxicity. A control group without AMPA exposure is also maintained.
-
Assessment of Cell Viability: After an incubation period, cell viability is assessed using a standard method, such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of neuroprotection against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
AMPA-Induced Intracellular Calcium Influx Assay
This assay measures the ability of a compound to block the influx of calcium ions through the AMPA receptor channel.
-
Cell Loading: Cultured cells expressing AMPA receptors (e.g., primary neurons or a recombinant cell line) are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a microscope.
-
Compound Application: The cells are then exposed to different concentrations of this compound.
-
AMPA Stimulation: After a brief incubation with the compound, the cells are stimulated with a fixed concentration of AMPA to induce calcium influx.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.
-
Data Analysis: The IC50 value is determined by quantifying the inhibition of the AMPA-induced calcium response at each concentration of this compound.
Visualizations
AMPA Receptor Signaling Pathway
Caption: Allosteric inhibition of the AMPA receptor signaling pathway by this compound.
Experimental Workflow for Calcium Influx Assay
Caption: A generalized workflow for determining the IC50 of this compound in an AMPA-induced calcium influx assay.
Logical Relationship of Noncompetitive Antagonism
Caption: Logical diagram illustrating the principle of noncompetitive antagonism by this compound at the AMPA receptor.
References
YM928: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM928 is a novel, orally active, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Preclinical studies have demonstrated its potential as a therapeutic agent for neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its in vitro and in vivo efficacy, mechanism of action, and pharmacokinetic profile. Detailed experimental methodologies are described to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visually represented to offer a clear understanding of the compound's pharmacological context.
Core Data Summary
The preclinical development of this compound has yielded significant quantitative data across a range of in vitro and in vivo models. These findings are summarized below to provide a clear and comparative overview of its potency and efficacy.
In Vitro Efficacy
This compound has been shown to be a potent antagonist of AMPA receptor-mediated effects in primary neuronal cultures. The following table summarizes the key half-maximal inhibitory concentration (IC50) values obtained from these studies.[1]
| Assay | Cell Type | Agonist | IC50 (µM) | Reference |
| AMPA-induced Neurotoxicity | Primary Rat Hippocampal Cultures | AMPA | 2 | [1] |
| AMPA-induced Intracellular Ca2+ Influx | Cultured Cells | AMPA | 3 | [1] |
| AMPA-induced Inward Currents | Cultured Cells | AMPA | 1 | [1] |
In Vivo Anticonvulsant Activity
The anticonvulsant properties of this compound have been evaluated in various rodent models of epilepsy. The effective doses (ED) that produce a significant therapeutic effect are presented below.
| Seizure Model | Animal Species | Route of Administration | Effective Dose (mg/kg) | Observed Effects | Reference |
| Sound-induced Seizures | DBA/2 Mice | Oral (p.o.) | 3 | Anticonvulsant effect 45 minutes after administration. | [1] |
| Kainate-induced Seizures (Wet-Dog Shakes) | Rats | Oral (p.o.) | 7.5 and 30 | Reduction in the number of wet-dog shakes. | |
| Kainate-induced Seizures (Motor Seizures) | Rats | Oral (p.o.) | 4 - 30 | Significant reduction in motor seizures. | |
| Tossing Stimulation Test | EL Mice | Intraperitoneal (i.p.) | 5 and 10 | Increased number of stimulations to elicit seizures. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
-
Cell Culture: Primary hippocampal cultures are prepared from embryonic day 18 Wistar rats. Neurons are plated on poly-L-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well and maintained in a neurobasal medium supplemented with B27 and L-glutamine.
-
Treatment: After 7 days in culture, neurons are pre-incubated with varying concentrations of this compound for 30 minutes. Subsequently, AMPA (100 µM) is added to induce excitotoxicity.
-
Assessment: Cell viability is assessed 24 hours after AMPA exposure using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the IC50 value is calculated from the concentration-response curve.
-
Cell Loading: Cultured cortical neurons are loaded with the calcium-sensitive fluorescent dye Fura-2 AM (5 µM) for 30 minutes at 37°C.
-
Measurement: Cells are then washed and placed on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Baseline fluorescence is recorded before the addition of AMPA (100 µM) in the presence or absence of this compound.
-
Analysis: The ratio of fluorescence emission at 340 nm and 380 nm excitation is used to determine the intracellular calcium concentration. The inhibitory effect of this compound is quantified by comparing the peak calcium response in treated and untreated cells.
In Vivo Models
-
Animals: Male DBA/2 mice, which are genetically susceptible to audiogenic seizures, are used at an age of 21-28 days.
-
Procedure: this compound is administered orally at various doses. After a 45-minute pre-treatment period, mice are individually placed in a sound-attenuated chamber and exposed to a high-intensity acoustic stimulus (e.g., 120 dB bell for 60 seconds).
-
Scoring: The occurrence and severity of seizures are scored based on a standardized scale (e.g., wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest). The percentage of animals protected from each seizure phase is determined for each dose group.
-
Animals: Adult male Sprague-Dawley rats are used.
-
Induction: Kainic acid is administered systemically (e.g., 10-15 mg/kg, i.p.) to induce seizures.
-
Treatment: this compound is administered orally 60 minutes prior to kainic acid injection.
-
Observation: Animals are observed for at least 2 hours for behavioral signs of seizures, including wet-dog shakes, facial myoclonus, and motor seizures, which are scored according to a Racine scale. The latency to the first seizure and the total duration of seizure activity are recorded.
Signaling Pathways and Workflows
Mechanism of Action: Noncompetitive AMPA Receptor Antagonism
This compound acts as a noncompetitive antagonist at the AMPA receptor. This means it does not compete with the endogenous ligand, glutamate (B1630785), for the same binding site. Instead, it binds to an allosteric site on the receptor-ion channel complex, inducing a conformational change that prevents the channel from opening, even when glutamate is bound.
Mechanism of this compound as a noncompetitive AMPA receptor antagonist.
Downstream Signaling of AMPA Receptor Activation
Activation of AMPA receptors leads to the influx of cations, which triggers a cascade of intracellular signaling events. While the direct downstream effects of this compound-mediated inhibition are primarily the prevention of these cascades, understanding the pathways is crucial for contextualizing its therapeutic potential.
References
Methodological & Application
Experimental Protocols for Novel Anti-Cancer Agents: VMD-928 and Etrumadenant (AB928)
Introduction: In the dynamic landscape of oncology research, the development of targeted therapies continues to offer new hope for patients. This document provides detailed application notes and experimental protocols for two such investigational agents: VMD-928, a selective TrkA inhibitor, and Etrumadenant (AB928), a dual adenosine (B11128) receptor antagonist. These protocols are intended for researchers, scientists, and drug development professionals engaged in cell culture-based studies of these compounds.
Section 1: VMD-928 - A Selective TrkA Inhibitor
Application Note: VMD-928 is an orally bioavailable, selective, and irreversible allosteric inhibitor of Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene.[1][2] Upregulation of the TrkA signaling pathway, through NTRK1 gene fusions or TrkA protein overexpression, is an oncogenic driver in various solid tumors and lymphomas.[1][3] VMD-928 acts as a molecular glue, promoting the dimerization of two TrkA proteins and inhibiting its function and downstream signaling through pathways such as the ERK pathway.[1] This agent is under investigation for tumors exhibiting TrkA overexpression, including but not limited to adenoid cystic carcinoma, cholangiocarcinoma, lung cancer, and pancreatic cancer.[1]
Quantitative Data for VMD-928
Preclinical data on specific IC50 values for VMD-928 in various cancer cell lines is not extensively available in the public domain, primarily due to its early stage of development. The provided data is based on information from ongoing clinical trials and preclinical research.
| Parameter | Description | Value/Observation | Reference |
| Target | Primary molecular target | Tropomyosin receptor kinase A (TrkA / NTRK1) | |
| Mechanism | Mode of action | Selective, irreversible, allosteric inhibitor | [1][2] |
| Affected Pathway | Key signaling cascade | Inhibits TrkA downstream signaling, including the ERK pathway | [1] |
| Selectivity | Activity against other kinases | Little to no activity against TrkB (NTRK2) and TrkC (NTRK3) | [2] |
| Clinical Trial Dose | Investigated oral dose in humans | 1200 mg per day (600 mg twice daily) determined as Recommended Phase 2 Dose | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of VMD-928 on the viability of cancer cell lines that overexpress TrkA.
-
Materials:
-
TrkA-expressing cancer cell lines (e.g., KM12 colorectal carcinoma cells with TPM3-NTRK1 fusion)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
VMD-928 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of VMD-928 in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest VMD-928 dose.
-
Remove the medium from the wells and add 100 µL of the VMD-928 dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot for Phospho-ERK
This protocol determines the effect of VMD-928 on the TrkA signaling pathway by measuring the phosphorylation of a key downstream effector, ERK.
-
Materials:
-
TrkA-expressing cancer cell lines
-
Complete cell culture medium
-
VMD-928
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of VMD-928 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, t-ERK, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-ERK to t-ERK.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: VMD-928 Signaling Pathway.
Caption: VMD-928 Experimental Workflow.
Section 2: Etrumadenant (AB928) - A Dual Adenosine Receptor Antagonist
Application Note: Etrumadenant (AB928) is an orally bioavailable small molecule that acts as a dual antagonist of the A2a and A2b adenosine receptors (A2aR and A2bR).[3][4] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor activity of immune cells, such as T cells, NK cells, and myeloid cells, by binding to these receptors.[3] Etrumadenant is designed to block this immunosuppressive signaling, thereby restoring and enhancing the anti-cancer immune response.[3][4] It is being investigated in clinical trials, often in combination with chemotherapy or immune checkpoint inhibitors, for various solid tumors including colorectal and prostate cancer.[5][6]
Quantitative Data for Etrumadenant (AB928)
| Parameter | Description | Value | Reference |
| Target | Primary molecular targets | Adenosine A2a Receptor (A2aR) and Adenosine A2b Receptor (A2bR) | [7] |
| Mechanism | Mode of action | Dual antagonist | [7] |
| Binding Affinity (KB) | Potency against A2aR | 1.4 nM | [7] |
| Binding Affinity (KB) | Potency against A2bR | 2 nM | [7] |
| Cellular Effects | Impact on immune cells | Reverses adenosine-mediated suppression of T cell and dendritic cell function | [8] |
Experimental Protocols
1. In Vitro T-Cell Activation Assay
This protocol assesses the ability of Etrumadenant to reverse adenosine-mediated suppression of T-cell activation.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ or CD8+ T-cell isolation kit
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
Adenosine analog (e.g., NECA) or Adenosine
-
Etrumadenant (AB928)
-
96-well plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD69, anti-CD25)
-
ELISA kits for cytokine measurement (e.g., IFN-γ, IL-2)
-
-
Procedure:
-
Isolate CD4+ or CD8+ T-cells from healthy donor PBMCs.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the isolated T-cells in the coated plate at a density of 1 x 10^5 cells/well.
-
Add anti-CD28 antibody to the wells.
-
Treat the cells with:
-
Vehicle control
-
Adenosine/NECA alone
-
Etrumadenant alone
-
Adenosine/NECA in combination with a dose range of Etrumadenant (e.g., 1 nM to 1 µM).
-
-
Incubate for 48-72 hours.
-
For Cytokine Analysis: Collect the culture supernatant and measure the concentration of cytokines like IFN-γ and IL-2 using ELISA.
-
For Activation Marker Analysis: Harvest the cells, stain with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25), and analyze by flow cytometry.
-
2. Dendritic Cell (DC) Function Assay
This protocol evaluates the effect of Etrumadenant on the function of monocyte-derived dendritic cells (moDCs) in the presence of adenosine.
-
Materials:
-
Human PBMCs
-
CD14+ monocyte isolation kit
-
GM-CSF and IL-4 (for DC differentiation)
-
Adenosine
-
Etrumadenant (AB928)
-
Allogeneic CD4+ T-cells
-
LPS or IFN-γ (for DC maturation)
-
ELISA kit for IFN-γ
-
-
Procedure:
-
Isolate CD14+ monocytes from PBMCs and culture them with GM-CSF and IL-4 for 6-7 days to differentiate them into moDCs.
-
During differentiation, treat the cells with:
-
Vehicle control
-
Adenosine
-
Adenosine in combination with Etrumadenant.
-
-
Mature the moDCs with LPS or IFN-γ in the presence of the respective treatments.
-
Co-culture the treated moDCs with allogeneic CD4+ T-cells (Mixed Lymphocyte Reaction - MLR).
-
After 4-5 days of co-culture, collect the supernatant and measure the amount of IFN-γ produced by the T-cells using ELISA.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Etrumadenant Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arcusbio.com [arcusbio.com]
- 4. Impact of the selective A2AR and A2BR dual antagonist AB928/etrumadenant on CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arcus Biosciences - Arcus Biosciences Presents Updated Data for Etrumadenant in Third-Line Metastatic Colorectal Cancer and New Data on its HIF-2α Program at the AACR 2021 Annual Meeting [investors.arcusbio.com]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
Preparation of YM928 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM928, also known as 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one, is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has demonstrated anticonvulsant properties in various preclinical models, making it a compound of interest for neurological research. Due to its physicochemical properties, this compound is known to be poorly soluble in aqueous solutions, which presents a challenge for in vivo administration. This document provides detailed application notes and generalized protocols for the preparation of this compound for oral and intraperitoneal administration in rodent models. The following protocols are based on established methods for formulating poorly soluble compounds for preclinical research. It is imperative for researchers to conduct their own solubility and stability assessments to determine the optimal formulation for their specific experimental needs.
Quantitative Data Summary
The following tables summarize key quantitative information for the in vivo administration of this compound based on available preclinical data and general guidelines for vehicle use in rodents.
Table 1: Reported In Vivo Dosages of this compound
| Species | Administration Route | Effective Dose Range | Reference |
| Rat | Oral (p.o.) | 4 - 30 mg/kg | [1] |
| Mouse | Oral (p.o.) | 5.5 - 14.0 mg/kg (ED50) | [1] |
| Mouse | Intraperitoneal (i.p.) | 5 - 10 mg/kg | [1] |
Table 2: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds in Rodents
| Vehicle | Route of Administration | Typical Concentration | Notes |
| 0.5% (w/v) Methylcellulose (B11928114) in Water | Oral (p.o.), Intraperitoneal (i.p.) | 0.5% | Forms a suspension. Requires continuous stirring during administration. |
| 0.5-2% (v/v) Tween® 80 in Saline | Oral (p.o.), Intraperitoneal (i.p.) | 0.5-2% | Surfactant used to wet the compound and aid in suspension. |
| Polyethylene glycol 400 (PEG 400) | Oral (p.o.), Intraperitoneal (i.p.) | Up to 40% in aqueous solution | Co-solvent. High concentrations can cause adverse effects. |
| Dimethyl sulfoxide (B87167) (DMSO) | Oral (p.o.), Intraperitoneal (i.p.) | <10% in aqueous solution | Potent solubilizing agent. Can have pharmacological effects and cause irritation at higher concentrations.[2] |
| Corn Oil / Sesame Oil | Oral (p.o.), Intraperitoneal (i.p.) | 100% | For lipophilic compounds. Can be used in combination with other co-solvents. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for preparing it for in vivo studies.
Experimental Protocols
Note: The following protocols are generalized and should be optimized based on the specific experimental requirements and preliminary solubility/stability testing. Always use aseptic techniques when preparing formulations for in vivo administration.
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
This protocol is suitable for administering this compound as a suspension, which is a common method for poorly water-soluble compounds.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water or saline
-
Sterile water or 0.9% saline
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Sterile glass beaker or vial
-
Graduated cylinders and pipettes
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle: Based on the desired dose (e.g., 10 mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for rats, 10 mL/kg for mice), calculate the total mass of this compound and the total volume of vehicle needed.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water or saline. This may require heating and stirring to fully dissolve the methylcellulose. Allow the solution to cool to room temperature.
-
Form a paste (optional but recommended): To aid in creating a uniform suspension, first form a paste by adding a small amount of the vehicle to the this compound powder in a mortar and triturating with a pestle.
-
Prepare the suspension: Gradually add the remaining vehicle to the this compound paste while continuously stirring with a magnetic stir bar.
-
Ensure homogeneity: Continue stirring the suspension for at least 30 minutes to ensure a uniform distribution of the compound. Visually inspect for any large aggregates.
-
Administration: Keep the suspension continuously stirred during dosing to prevent settling of the compound and ensure accurate administration to each animal.
Protocol 2: Preparation of this compound for Intraperitoneal Injection (Co-solvent/Suspension)
This protocol is designed for intraperitoneal administration, where ensuring sterility and minimizing irritation is critical.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required amount of this compound and vehicle components.
-
Weigh this compound: Accurately weigh the this compound and place it in a sterile vial.
-
Solubilization/Suspension:
-
Option A (Co-solvent solution): First, attempt to dissolve the this compound in a small volume of DMSO (e.g., 5-10% of the final volume). Once dissolved, slowly add PEG 400 (e.g., up to 30% of the final volume) while vortexing. Finally, bring the solution to the final volume with sterile saline, adding it dropwise while continuously vortexing to prevent precipitation. The final concentration of DMSO should be kept as low as possible, ideally below 10%.[2]
-
Option B (Suspension with surfactant): Prepare a vehicle of 0.5% Tween® 80 in sterile saline. Add a small amount of this vehicle to the this compound powder to create a paste, then gradually add the remaining vehicle while vortexing to form a fine suspension.
-
-
Final Inspection: Visually inspect the final formulation for clarity (if a solution was intended) or for a uniform, fine suspension.
-
Administration: If a suspension is formed, ensure it is well-mixed immediately before drawing it into the syringe for each animal. Administer the formulation at a volume of 5-10 mL/kg.
Stability and Storage
-
Short-term Stability: It is recommended to prepare this compound formulations fresh on the day of use. The stability of this compound in the suggested vehicles has not been publicly reported.
-
Storage: If short-term storage is necessary, store the formulation at 2-8°C and protect it from light. Before use, allow the formulation to return to room temperature and re-vortex or stir thoroughly to ensure homogeneity.
-
Long-term Storage: Long-term storage of this compound in solution or suspension is not recommended without conducting formal stability studies. The solid compound should be stored according to the manufacturer's recommendations, typically in a cool, dry, and dark place.
Conclusion
The successful in vivo evaluation of this compound relies on the appropriate preparation of a stable and biocompatible formulation. Due to its poor aqueous solubility, formulating this compound as a suspension with methylcellulose for oral administration or as a co-solvent system or suspension for intraperitoneal injection are viable strategies. Researchers must validate their chosen formulation for homogeneity, stability, and tolerability in the animal model to ensure reliable and reproducible experimental outcomes.
References
- 1. Effects of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (this compound), an orally active alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, in models of generalized epileptic seizure in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for YM928 in a Mouse Seizure Model
These application notes provide a comprehensive overview of the use of YM928, a noncompetitive AMPA receptor antagonist, in a mouse model of seizures. The information is intended for researchers, scientists, and drug development professionals investigating novel anti-epileptic therapies.
Introduction
This compound is an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist.[1] By noncompetitively binding to the AMPA receptor, this compound inhibits glutamate-mediated excitatory neurotransmission, a key process in the generation and spread of seizures.[2][3][4] This document outlines the dosage, administration, and experimental protocols for evaluating the anticonvulsant effects of this compound in the epilepsy-prone EL mouse model.
Data Presentation
The following table summarizes the quantitative data for this compound dosage and its effects in the EL mouse seizure model.
| Parameter | Value |
| Compound | This compound |
| Mouse Model | Epilepsy-prone EL mice |
| Seizure Induction | Tossing Stimulation |
| Administration Route | Intraperitoneal (i.p.) Injection |
| Dosage | 5 mg/kg and 10 mg/kg |
| Effect | Significantly increased the number of stimulations required to elicit a generalized seizure.[1] |
Signaling Pathway of this compound
This compound acts as a noncompetitive antagonist at the AMPA receptor. Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, noncompetitive antagonists like this compound bind to an allosteric site on the receptor-channel complex. This binding event disrupts the conformational changes necessary for ion channel opening, even when glutamate is bound. The ultimate effect is a reduction in the influx of positive ions (Na+ and Ca2+) into the postsynaptic neuron, thereby dampening excessive excitatory signaling that underlies seizure activity.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in the EL mouse seizure model.
Tossing-Induced Seizure Model in EL Mice
This protocol describes the induction of seizures in epilepsy-prone EL mice through vestibular stimulation.
Materials:
-
EL mice (susceptible to handling-induced seizures)[2]
-
Rotational stimulation device (a drum with a 15 cm radius capable of vertical rotation)[5]
-
Timer
Procedure:
-
Place an individual EL mouse into the rotational drum.
-
Rotate the drum vertically at a rate of two rotations per second.[5]
-
Continue the rotation and observe the mouse for the onset of seizure activity. Seizure manifestations can include initial stun, followed by jaw clonus, forelimb clonus, and twitching of the vibrissae.
-
Record the number of rotations (or duration of stimulation) required to elicit a generalized seizure.
-
This procedure is typically repeated at regular intervals, such as once a week, to monitor seizure susceptibility.[5]
Intraperitoneal (i.p.) Administration of this compound
This protocol outlines the procedure for administering this compound to mice via intraperitoneal injection.
Materials:
-
This compound solution (prepared in a suitable vehicle)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)[6]
-
70% ethanol (B145695) or other appropriate disinfectant
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of this compound solution to inject based on the desired dosage (5 mg/kg or 10 mg/kg).
-
Prepare the this compound solution to the desired concentration in a sterile vehicle.
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Gently restrain the mouse, exposing its abdomen. One common method is to grasp the loose skin over the shoulders and behind the ears.[7]
-
Turn the restrained mouse so its head is tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of injury.[8]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[9]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[7]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, discard the syringe and repeat the procedure with a fresh preparation.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any immediate adverse reactions.
Experimental Workflow for Evaluating this compound Efficacy
This workflow integrates the seizure induction and drug administration protocols to assess the anticonvulsant properties of this compound.
References
- 1. Noncompetitive antagonists induce cooperative AMPA receptor channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Routine tail suspension husbandry facilitates onset of seizure susceptibility in EL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Bases of Noncompetitive Inhibition of AMPA-Subtype Ionotropic Glutamate Receptors by Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental animal epilepsy. A new device for the induction of epileptic seizures in the murine, El mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. research.vt.edu [research.vt.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for YM928 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM928 is a potent, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their overactivation can lead to excitotoxicity, a process implicated in a variety of neurological disorders. By noncompetitively inhibiting AMPA receptors, this compound offers a potential therapeutic mechanism for conditions associated with excessive glutamate signaling. These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its neuroprotective effects.
Mechanism of Action
This compound functions as a noncompetitive antagonist of the AMPA receptor. This means it does not compete with the endogenous ligand, glutamate, for the same binding site. Instead, it is thought to bind to an allosteric site on the receptor, inducing a conformational change that prevents the ion channel from opening, even when glutamate is bound. This mode of action effectively reduces the influx of cations, primarily Na+ and Ca2+, into the neuron, thereby dampening excessive excitatory signaling and preventing excitotoxic cell death.[1]
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of this compound in primary rat hippocampal cultures, demonstrating its efficacy in mitigating AMPA receptor-mediated effects.
| Assay | Agonist | This compound IC50 (µM) | Cell Type | Reference |
| AMPA Receptor-Mediated Toxicity | AMPA | 2 | Primary Rat Hippocampal Cultures | [1] |
| AMPA-Induced Intracellular Calcium Influx | AMPA | 3 | Primary Rat Hippocampal Cultures | [1] |
| AMPA-Induced Inward Currents | AMPA | 1 | Primary Rat Hippocampal Cultures | [1] |
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal Neuron Cultures from Embryonic Rats
This protocol describes the isolation and culturing of primary hippocampal neurons from the brains of embryonic day 18 (E18) rats.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
DNase I (100 U/mL)
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine
-
Sterile dissection tools
-
Sterile conical tubes and culture plates/coverslips
Procedure:
-
Coating of Culture Surfaces:
-
Coat culture plates or coverslips with poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.
-
Rinse three times with sterile water and allow to air dry.
-
(Optional) Add laminin (5 µg/mL in HBSS) for at least 2 hours at 37°C before plating cells.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and place them in ice-cold HBSS.
-
Isolate the embryos and place them in a new dish with fresh, ice-cold HBSS.
-
Under a dissecting microscope, decapitate the embryos and dissect out the brains.
-
Isolate the hippocampi from both hemispheres and place them in a tube containing ice-cold HBSS.
-
Aspirate the HBSS and add pre-warmed trypsin solution. Incubate for 15 minutes at 37°C.
-
Inactivate the trypsin by adding an equal volume of FBS-containing medium.
-
Gently add DNase I to reduce cell clumping.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Plating and Maintenance:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on the pre-coated surfaces at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed supplemented Neurobasal medium.
-
Continue to replace half of the medium every 3-4 days.
-
Protocol 2: Neurotoxicity Assay
This protocol assesses the neuroprotective effect of this compound against AMPA-induced excitotoxicity.
Materials:
-
Primary hippocampal neuron cultures (DIV 7-14)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
AMPA stock solution (e.g., 10 mM in water)
-
Supplemented Neurobasal medium
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
Procedure:
-
Preparation of Treatment Solutions:
-
Prepare serial dilutions of this compound in supplemented Neurobasal medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Prepare a working solution of AMPA in supplemented Neurobasal medium (e.g., 100 µM).
-
-
Treatment:
-
Pre-treat the neuronal cultures with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Following the pre-treatment, add the AMPA working solution to the wells (co-application with this compound).
-
Include a control group with no this compound or AMPA, and a group with AMPA alone.
-
Incubate the cultures for 24 hours at 37°C.
-
-
Assessment of Cell Viability:
-
After the incubation period, collect the culture supernatant to measure LDH release.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the control wells.
-
Protocol 3: Calcium Imaging Assay
This protocol measures the effect of this compound on AMPA-induced intracellular calcium influx.
Materials:
-
Primary hippocampal neuron cultures (DIV 10-21) grown on glass coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
AMPA stock solution (e.g., 10 mM in water)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fluorescence microscope with a calcium imaging setup
Procedure:
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the coverslips and wash gently with HBSS.
-
Add the Fluo-4 AM loading solution and incubate in the dark for 30-45 minutes at 37°C.
-
Wash the cells three times with fresh HBSS to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 15 minutes at room temperature.
-
-
Image Acquisition:
-
Place the coverslip in a recording chamber on the microscope stage and perfuse with HBSS.
-
Acquire a stable baseline fluorescence signal (F0).
-
Perfuse the cells with a solution containing the desired concentration of this compound for 5-10 minutes.
-
While continuing to record, apply AMPA (e.g., 10 µM) in the presence of this compound.
-
Record the change in fluorescence intensity (F) over time.
-
As a positive control, apply AMPA alone to a separate coverslip.
-
-
Data Analysis:
-
Calculate the change in fluorescence relative to the baseline (ΔF/F0 = (F - F0) / F0).
-
Compare the peak ΔF/F0 in the presence and absence of this compound to determine the inhibitory effect.
-
Visualizations
Caption: Signaling pathway of AMPA receptor activation and its inhibition by this compound.
Caption: Experimental workflow for the neurotoxicity assay.
References
Application Notes and Protocols for YM928 in Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM928 is a selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist that has demonstrated significant anticonvulsant properties in preclinical models of epilepsy.[1][2][3] By targeting the AMPA receptor, a key component of excitatory glutamatergic neurotransmission, this compound offers a promising mechanism for controlling seizures, particularly complex partial seizures.[1][4][5] Recurrent seizure activity is characterized by excessive hyperexcitability in the nervous system, and attenuating glutamate-mediated excitatory neurotransmission is a recognized strategy for managing epilepsy.[2] This document provides detailed application notes and protocols for the use of this compound in epilepsy research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental procedures.
Mechanism of Action
This compound exerts its anticonvulsant effects by selectively antagonizing AMPA receptors, which are ionotropic glutamate (B1630785) receptors responsible for fast excitatory synaptic transmission in the central nervous system.[4][5][6] In epilepsy, excessive activation of AMPA receptors contributes to the generation and spread of seizure activity.[4][5] By binding to a site on the AMPA receptor distinct from the glutamate binding site, this compound non-competitively inhibits the influx of sodium and calcium ions into the postsynaptic neuron, thereby reducing neuronal depolarization and hyperexcitability.[3] This targeted modulation of excitatory neurotransmission helps to restore the balance between excitation and inhibition in the brain, a key factor in seizure control.[2]
Signaling Pathway of AMPA Receptor Antagonism in Epilepsy
References
- 1. Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of recombinant HERG K+ channel blockade by the Class Ia antiarrhythmic drug procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of amount and type of agar on the number of spontaneous revertants in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Identification of human Ether-à-go-go related gene modulators by three screening platforms in an academic drug-discovery setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
Application Notes and Protocols: Neuroprotective Assays Using YM928
To the Researcher: Following a comprehensive search of publicly available scientific literature, no specific information, quantitative data, or established protocols were found for a compound designated "YM928" in the context of neuroprotective assays. The information presented below is therefore a generalized framework based on common practices in the field of neuroprotection research. This document is intended to serve as a foundational guide, which should be adapted and optimized based on the specific characteristics of this compound, once those are determined.
Introduction to Neuroprotective Assays
Neuroprotective assays are essential tools in the discovery and development of therapeutic agents for neurodegenerative diseases and acute neuronal injury.[1][2][3] These assays aim to evaluate the ability of a compound to prevent or mitigate neuronal cell death and dysfunction induced by various stressors.[4] Key events in neurodegeneration that are often modeled in these assays include oxidative stress, excitotoxicity, mitochondrial dysfunction, and apoptosis.[4]
Hypothetical Data Summary for this compound
The following table represents a template for summarizing potential quantitative data from neuroprotective assays for this compound. Note: The values presented here are purely illustrative and are not based on actual experimental data for this compound.
| Assay Type | Cell Model | Neurotoxic Insult | This compound Concentration (µM) | Outcome Measure | Result |
| Cell Viability | SH-SY5Y | 6-OHDA (100 µM) | 0.1 | MTT Reduction | 15% increase in viability |
| 1 | 45% increase in viability | ||||
| 10 | 85% increase in viability | ||||
| Apoptosis | Primary Cortical Neurons | Glutamate (50 µM) | 1 | Caspase-3 Activity | 60% reduction |
| 10 | 92% reduction | ||||
| Oxidative Stress | PC12 Cells | H₂O₂ (200 µM) | 5 | ROS Production (DCF-DA) | 75% decrease |
| Mitochondrial Membrane Potential | Lund Human Mesencephalic (LUHMES) Cells | MPP+ (5 µM) | 1 | JC-1 Staining | 80% preservation of ΔΨm |
Experimental Protocols
The following are detailed, generalized protocols for common neuroprotective assays. These should be considered starting points and will require optimization for this compound.
Cell Viability Assay (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in a suitable solvent like DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), glutamate, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader (570 nm absorbance)
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Prepare the neurotoxin at the desired concentration in culture medium. Add the neurotoxin to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for a period relevant to the chosen neurotoxin (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Apoptosis Assay (Caspase-3 Activity)
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Neuronal cells
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine, glutamate)
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well plate
-
Plate reader (405 nm absorbance)
Protocol:
-
Follow steps 1-4 from the Cell Viability Assay protocol.
-
Cell Lysis: After the incubation period, lyse the cells according to the manufacturer's instructions for the caspase-3 assay kit.
-
Caspase-3 Activity Measurement: Add the caspase-3 substrate to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the caspase-3 activity and express it relative to the vehicle-treated, neurotoxin-exposed control.
Visualizations
Experimental Workflow for a Neuroprotective Assay
Caption: Workflow for a typical in vitro neuroprotective assay.
Hypothetical Signaling Pathway for this compound Neuroprotection
This diagram illustrates a plausible, though hypothetical, mechanism by which this compound might exert neuroprotective effects, based on common pathways in neurodegeneration.
Caption: Hypothetical neuroprotective signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 3. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM928 in AMPA Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing YM928, a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, in studies of AMPA receptor function. This document includes detailed protocols for key in vitro and in vivo experiments, a summary of quantitative data, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one, is a valuable pharmacological tool for investigating the physiological and pathological roles of AMPA receptors. As a noncompetitive antagonist, this compound inhibits AMPA receptor function in a manner that is not dependent on the concentration of the agonist, making it a stable and reliable inhibitor for a variety of experimental paradigms. Its oral activity and in vivo efficacy make it suitable for a broad range of preclinical studies.
Mechanism of Action
This compound acts as a noncompetitive antagonist of AMPA receptors. This means it does not compete with the endogenous ligand, glutamate (B1630785), or other agonists for the binding site on the receptor. Instead, it is thought to bind to an allosteric site on the receptor-channel complex, inducing a conformational change that prevents ion flux even when an agonist is bound. This mode of action ensures a consistent level of inhibition regardless of fluctuations in local glutamate concentrations.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and efficacy in various assays.
| Parameter | Value | Species | Assay System | Reference |
| IC₅₀ (AMPA-induced Inward Current) | 1 µM | Rat | Cultured Cortical Neurons | [1] |
| IC₅₀ (AMPA-induced Calcium Influx) | 3 µM | Rat | Cultured Hippocampal Neurons | [2] |
| IC₅₀ (AMPA-induced Neurotoxicity) | 2 µM | Rat | Primary Hippocampal Cultures | [2] |
| ED₅₀ (Sound-Induced Seizures) | ~3 mg/kg (p.o.) | Mouse (DBA/2) | In vivo | [2] |
| Effective Dose (Kainate-Induced Seizures) | 4-30 mg/kg (p.o.) | Rat | In vivo | [2] |
Signaling Pathways
AMPA Receptor-Mediated Signaling
Activation of AMPA receptors by glutamate leads to the influx of sodium ions (and calcium ions in the case of GluA2-lacking receptors), causing depolarization of the postsynaptic membrane. This initial depolarization is crucial for relieving the magnesium block of NMDA receptors, another type of ionotropic glutamate receptor, allowing for their activation and subsequent calcium influx. This process is fundamental to synaptic plasticity, such as Long-Term Potentiation (LTP). Beyond its ionotropic function, the AMPA receptor can also engage in metabotropic signaling. For instance, it can interact with and activate the protein tyrosine kinase Lyn, which in turn activates the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression, such as that of brain-derived neurotrophic factor (BDNF).[3]
AMPA Receptor Signaling Pathway. This diagram illustrates the canonical ionotropic and a metabotropic signaling cascade initiated by AMPA receptor activation and the point of inhibition by this compound.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol details the measurement of AMPA-induced inward currents in cultured neurons and their inhibition by this compound.
Objective: To determine the IC₅₀ of this compound for the inhibition of AMPA-induced inward currents.
Materials:
-
Primary cultured neurons (e.g., rat cortical or hippocampal neurons)
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Intracellular pipette solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.3 with CsOH.
-
AMPA solution (100 µM in aCSF)
-
This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions in aCSF.
-
Tetrodotoxin (TTX, 1 µM) to block voltage-gated sodium channels.
-
Picrotoxin (100 µM) to block GABA-A receptors.
Procedure:
-
Culture primary neurons on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with aCSF containing TTX and picrotoxin.
-
Pull patch pipettes with a resistance of 3-5 MΩ and fill with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply a brief pulse of AMPA (100 µM) to elicit a stable inward current.
-
After a washout period, pre-incubate the neuron with a specific concentration of this compound for 2-5 minutes.
-
Co-apply AMPA (100 µM) and the same concentration of this compound and record the inward current.
-
Repeat steps 6-8 for a range of this compound concentrations.
-
Analyze the data by normalizing the current in the presence of this compound to the control current and plot the concentration-response curve to determine the IC₅₀.
In Vitro Electrophysiology Workflow. This diagram outlines the key steps for determining the inhibitory effect of this compound on AMPA-induced currents.
In Vitro Neurotoxicity Assay
This protocol describes how to assess the protective effect of this compound against AMPA-induced neurotoxicity in primary hippocampal cultures.[4]
Objective: To determine the IC₅₀ of this compound for the inhibition of AMPA-induced neurotoxicity.
Materials:
-
Primary rat hippocampal cultures (e.g., from E18 embryos)
-
24-well culture plates
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
AMPA solution (100 µM in culture medium)
-
This compound stock solution and serial dilutions
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Plate primary hippocampal neurons in 24-well plates and culture for 10-14 days.
-
Pre-treat the cultures with various concentrations of this compound for 30 minutes.
-
Expose the cultures to 100 µM AMPA for 24 hours. Include control wells with no treatment and wells with only AMPA.
-
After 24 hours, collect the culture supernatant.
-
Quantify the amount of LDH released into the supernatant using a commercial cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculate the percentage of neuroprotection afforded by this compound at each concentration relative to the AMPA-only treated wells.
-
Plot the concentration-response curve to determine the IC₅₀.
In Vivo Anticonvulsant Assay: Sound-Induced Seizures in DBA/2 Mice
This protocol outlines the procedure to evaluate the anticonvulsant effects of this compound in a genetic model of epilepsy.[2][5][6]
Objective: To determine the effective dose of this compound in suppressing sound-induced seizures.
Animals:
-
Male DBA/2 mice (21-28 days old, the age of maximal sensitivity to audiogenic seizures)
Materials:
-
Sound-attenuating chamber equipped with a high-frequency sound source (e.g., a bell or a speaker emitting a 12-16 kHz tone at 100-120 dB).
-
This compound solution for oral administration (e.g., suspended in 0.5% methylcellulose).
-
Vehicle control (0.5% methylcellulose).
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour.
-
Administer this compound orally at various doses (e.g., 1, 3, 10 mg/kg) or vehicle to different groups of mice.
-
45 minutes after administration, place each mouse individually into the sound-attenuating chamber.
-
Expose the mouse to the high-frequency sound for up to 60 seconds.
-
Observe and score the seizure response, which typically includes a wild running phase, followed by clonic and then tonic-clonic seizures.
-
Record the incidence and severity of each seizure phase for each mouse.
-
Calculate the percentage of mice protected from each seizure phase at each dose of this compound.
-
Determine the ED₅₀ for protection against the tonic-clonic seizure phase.
In Vivo Anticonvulsant Assay Workflow. This diagram shows the experimental steps for assessing the efficacy of this compound in a sound-induced seizure model.
In Vivo Anticonvulsant Assay: Kainate-Induced Seizures in Rats
This protocol details the evaluation of this compound's anticonvulsant effects in a chemically-induced seizure model.[2][7][8]
Objective: To assess the efficacy of this compound in reducing the severity of kainate-induced seizures.
Animals:
-
Adult male Sprague-Dawley rats (200-250 g)
Materials:
-
Kainic acid solution (e.g., 5 mg/mL in saline)
-
This compound for oral administration
-
Vehicle control
Procedure:
-
Administer this compound orally at various doses (e.g., 4, 7.5, 15, 30 mg/kg) or vehicle to different groups of rats.
-
One hour after this compound/vehicle administration, inject kainic acid subcutaneously (s.c.) at a dose of 10-12 mg/kg.
-
Observe the rats continuously for at least 4 hours for seizure behaviors.
-
Score the severity of seizures using a standardized scale (e.g., Racine scale), noting the latency to the first seizure, the frequency and duration of motor seizures, and the occurrence of behaviors like "wet dog shakes".
-
Compare the seizure scores and other behavioral parameters between the this compound-treated and vehicle-treated groups to determine the anticonvulsant effect.
Conclusion
This compound is a potent and selective noncompetitive AMPA receptor antagonist with demonstrated efficacy in a variety of in vitro and in vivo models. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this compound into their studies of AMPA receptor function in both normal physiological processes and pathological conditions such as epilepsy and neurodegenerative diseases. The noncompetitive nature of its antagonism makes it a particularly robust tool for investigating the multifaceted roles of AMPA receptors in the central nervous system.
References
- 1. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a novel AMPA receptor antagonist, on seizures in EL mice and kainate-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presynaptic AMPA Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 6. Evaluation of anticonvulsant drugs in DBA/2 mice with sound-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Characterization of YM928, a Noncompetitive AMPA Receptor Antagonist
For Research Use Only.
Introduction
YM928 is a potent and orally active noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a key mediator of fast excitatory neurotransmission in the central nervous system, the AMPA receptor is a significant target for therapeutic intervention in various neurological disorders characterized by excessive glutamate-mediated signaling and excitotoxicity. These application notes provide detailed protocols for determining the effective concentration of this compound in vitro using three key assays: inhibition of AMPA-induced neurotoxicity, blockade of intracellular calcium influx, and antagonism of inward ionic currents.
Mechanism of Action
This compound acts as a noncompetitive antagonist of the AMPA receptor. This means it does not compete with the endogenous ligand, glutamate (B1630785), for its binding site. Instead, it is thought to bind to an allosteric site on the receptor-channel complex. This binding event modulates the receptor's conformation in such a way that it prevents or reduces ion channel opening, even when glutamate is bound. This mechanism effectively dampens excessive neuronal excitation.
AMPA Receptor Signaling Pathway and this compound Inhibition
The binding of glutamate to the AMPA receptor triggers a conformational change that opens its associated ion channel, leading to an influx of sodium (Na⁺) and, in the case of calcium-permeable AMPA receptors, calcium (Ca²⁺) ions. This influx causes depolarization of the postsynaptic membrane. In pathological conditions, excessive activation of AMPA receptors leads to prolonged depolarization, massive Ca²⁺ influx, and subsequent activation of downstream cell death pathways, a phenomenon known as excitotoxicity. This compound, by noncompetitively inhibiting the channel opening, effectively blocks these initial excitotoxic events.
Application Notes and Protocols for YM928 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of YM928, a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, in rat models. The protocols detailed below are synthesized from established rodent handling and drug administration techniques and available data on this compound.
Introduction to this compound
This compound is a potent and selective noncompetitive antagonist of the AMPA receptor, a key player in excitatory synaptic transmission in the central nervous system. By modulating AMPA receptor activity, this compound has shown potential therapeutic effects in preclinical models of neurological disorders, particularly in seizure models.[1][2] These notes are intended to guide researchers in the effective administration of this compound to rats for pharmacokinetic, pharmacodynamic, and toxicological studies.
Quantitative Data Summary
Currently, there is limited publicly available pharmacokinetic data for this compound in rats. The following table summarizes the effective oral doses observed in a seizure model. Researchers are encouraged to perform pharmacokinetic studies to determine parameters such as bioavailability, Cmax, Tmax, and half-life for their specific experimental conditions.
Table 1: Reported Effective Oral Doses of this compound in Rats
| Parameter | Value | Species/Model | Effect | Reference |
| Oral Dose | 7.5 - 30 mg/kg | Rat | Reduction in kainate-induced seizures | [2] |
| Oral Dose | 4 - 30 mg/kg | Rat | Significant reduction in kainate-induced motor seizures | [2] |
Experimental Protocols
The following are detailed protocols for the oral, intravenous, and subcutaneous administration of this compound in rats. These protocols are based on standard laboratory procedures and should be adapted to meet the specific requirements of the research study and institutional animal care and use committee (IACUC) guidelines.
Oral Administration (Gavage)
Oral gavage is a common method for precise oral dosing of compounds in rats.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, 0.5% methylcellulose)
-
Rat gavage needles (flexible or rigid, 16-18 gauge, 2-3 inches long)
-
Syringes (1-5 mL)
-
Animal scale
-
Personal protective equipment (PPE)
Protocol:
-
Preparation of this compound Solution/Suspension:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend this compound in the chosen vehicle at the desired concentration. Ensure the formulation is homogenous. The pH of the dosing formulation should ideally be between 5 and 9.
-
-
Animal Preparation:
-
Weigh the rat to determine the correct dosing volume.
-
Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck with the forelegs crossed.
-
-
Gavage Procedure:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Attach the dosing syringe to the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the stomach, slowly administer the this compound formulation.
-
Withdraw the needle gently and return the rat to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Experimental Workflow for Oral Gavage
Workflow for oral administration of this compound via gavage in rats.
Intravenous (IV) Administration
Intravenous injection allows for direct and rapid systemic delivery of the compound. The lateral tail vein is the most common site for IV injection in rats.
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., saline, phosphate-buffered saline)
-
Sterile syringes (e.g., 1 mL) and needles (25-27 gauge)
-
A rat restrainer
-
Heat lamp or warm water to dilate the tail vein
-
70% ethanol (B145695) for disinfection
-
Gauze
Protocol:
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile, isotonic vehicle to the desired concentration. Ensure the solution is clear and free of particulates. The pH should be close to physiological levels.
-
-
Animal Preparation:
-
Place the rat in a suitable restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.
-
Disinfect the injection site on the tail with 70% ethanol.
-
-
Injection Procedure:
-
Hold the tail gently and identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
A flash of blood in the needle hub indicates successful entry into the vein.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Experimental Workflow for Intravenous Injection
Workflow for intravenous administration of this compound in rats.
Subcutaneous (SC) Administration
Subcutaneous injection provides a slower absorption rate compared to intravenous administration.
Materials:
-
This compound
-
Sterile vehicle for injection
-
Sterile syringes (e.g., 1 mL) and needles (23-25 gauge)
-
70% ethanol for disinfection
Protocol:
-
Preparation of this compound Solution:
-
Prepare a sterile solution or suspension of this compound in a suitable vehicle.
-
-
Animal Preparation:
-
Gently restrain the rat.
-
The loose skin over the dorsal scapular region (scruff) is a common injection site.
-
Disinfect the injection site with 70% ethanol.
-
-
Injection Procedure:
-
Lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure the needle has not entered a blood vessel.
-
Inject the this compound formulation. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the rat to its cage and monitor for any local reactions at the injection site.
-
Experimental Workflow for Subcutaneous Injection
Workflow for subcutaneous administration of this compound in rats.
Hypothesized Signaling Pathway of this compound
As a noncompetitive AMPA receptor antagonist, this compound is expected to inhibit the downstream signaling cascades activated by AMPA receptor stimulation. One potential pathway involves the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. Inhibition of AMPA receptors by antagonists has been shown to suppress the ERK1/2 pathway.
Hypothesized signaling pathway of this compound as a noncompetitive AMPA receptor antagonist.
Disclaimer: The information provided in these application notes is for research purposes only. All animal procedures should be performed in accordance with the guidelines and regulations of the relevant institutional and national authorities. It is crucial to conduct pilot studies to determine the optimal dosage, vehicle, and administration route for this compound in your specific experimental setup.
References
- 1. Functional characterization of this compound, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a novel AMPA receptor antagonist, on seizures in EL mice and kainate-induced seizures in rats [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Efficacy of a Novel Neuroprotective Compound (NPC-1) in Neurodegeneration Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms include oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. This document provides detailed application notes and protocols for evaluating the efficacy of a hypothetical novel neuroprotective compound, NPC-1, in preclinical models of neurodegeneration. NPC-1 is postulated to act by mitigating oxidative stress and reducing the inflammatory response.
Data Presentation: Summary of In Vitro Efficacy of NPC-1
The following tables summarize the quantitative data from key in vitro experiments designed to assess the neuroprotective and anti-inflammatory effects of NPC-1.
Table 1: Neuroprotective Effect of NPC-1 on Oxidative Stress-Induced Cell Death in SH-SY5Y Cells
| NPC-1 Concentration (µM) | Cell Viability (%) vs. H₂O₂ Control |
| 0.1 | 45 ± 3.2 |
| 1 | 62 ± 4.5 |
| 10 | 85 ± 5.1 |
| 50 | 92 ± 3.8 |
| 100 | 95 ± 2.9 |
Data are presented as mean ± standard deviation.
Table 2: Anti-inflammatory Effect of NPC-1 on Lipopolysaccharide (LPS)-Stimulated BV-2 Microglial Cells
| NPC-1 Concentration (µM) | Nitric Oxide (NO) Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-1β Release (% of LPS Control) |
| 0.1 | 88 ± 6.3 | 91 ± 5.5 | 93 ± 4.8 |
| 1 | 65 ± 5.1 | 72 ± 4.9 | 75 ± 6.2 |
| 10 | 32 ± 4.2 | 41 ± 3.7 | 45 ± 5.1 |
| 50 | 15 ± 3.5 | 22 ± 2.9 | 28 ± 4.3 |
| 100 | 9 ± 2.8 | 14 ± 2.1 | 19 ± 3.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Protocol 1: Assessment of Neuroprotection Against Oxidative Stress in SH-SY5Y Cells
This protocol details an in vitro assay to determine the ability of NPC-1 to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of NPC-1 (0.1, 1, 10, 50, 100 µM) for 2 hours.
-
Induction of Oxidative Stress: Following pre-treatment, expose the cells to 100 µM H₂O₂ for 24 hours to induce oxidative stress. Include a vehicle control group (no H₂O₂) and an H₂O₂ control group (no NPC-1).
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Evaluation of Anti-inflammatory Activity in BV-2 Microglial Cells
This protocol describes an in vitro assay to measure the anti-inflammatory effects of NPC-1 in a microglial cell line.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-1β
-
24-well plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of NPC-1 (0.1, 1, 10, 50, 100 µM) for 1 hour.
-
Induction of Inflammation: Stimulate the cells with 100 ng/mL of LPS for 24 hours. Include a vehicle control group (no LPS) and an LPS control group (no NPC-1).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cell debris. Store at -80°C until analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess reagent in a 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Express NO, TNF-α, and IL-1β levels as a percentage of the LPS-only treated control group.
Visualizations
The following diagrams illustrate the proposed signaling pathway of NPC-1 and the experimental workflows.
Caption: Proposed mechanism of action for NPC-1.
Caption: Experimental workflow for neuroprotection assay.
Troubleshooting & Optimization
YM928 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing YM928, a potent and selective AMPA receptor antagonist. The following information is designed to address common challenges, particularly concerning its solubility in aqueous solutions, and to provide clear guidance for experimental setup.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter difficulties in dissolving this compound, which can impact experimental reproducibility and accuracy. This guide addresses common solubility challenges and offers step-by-step solutions.
Problem 1: this compound is not dissolving in aqueous buffers (e.g., PBS, cell culture media).
-
Cause: this compound, with the chemical name 2-[(4-chlorophenyl)(methyl)amino]-4H-pyrido[3,2-e][1][2]thiazin-4-one, is a hydrophobic molecule and is expected to have very low solubility in aqueous solutions. Direct dissolution in aqueous buffers will likely result in precipitation or the formation of a suspension.
-
Solution: A stock solution in an organic solvent is required. The most common and recommended solvent for this compound and similar hydrophobic compounds is Dimethyl Sulfoxide (DMSO).
Problem 2: Precipitate forms when adding the this compound DMSO stock solution to the aqueous experimental medium.
-
Cause: This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer where the compound has low solubility. The final concentration of this compound in the aqueous medium may have exceeded its solubility limit. The final concentration of DMSO may also be a factor.
-
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration of this compound in your assay is within a range that is soluble in the final concentration of DMSO.
-
Optimize DMSO Concentration: The final concentration of DMSO in cell-based assays should ideally be kept below 0.5% to avoid solvent-induced artifacts or toxicity. However, a slightly higher concentration (up to 1%) may be tolerated by some cell lines.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in your cell culture medium or buffer. This gradual dilution can sometimes prevent precipitation.
-
Pre-warming: Gently pre-warm your aqueous medium to 37°C before adding the this compound stock solution. This can sometimes help to keep the compound in solution.
-
Sonication: If a precipitate is observed after dilution, brief sonication of the final solution in a water bath sonicator may help to redissolve the compound.
-
Problem 3: Inconsistent experimental results.
-
Cause: Inconsistent solubility can lead to variability in the effective concentration of this compound in your experiments.
-
Solution:
-
Freshly Prepare Solutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock on the day of the experiment.
-
Vortex Thoroughly: Ensure the DMSO stock solution is completely thawed and vortexed before making dilutions.
-
Visual Inspection: Before applying to cells or tissues, visually inspect the final working solution for any signs of precipitation. If present, consider the troubleshooting steps above.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: What is a typical stock solution concentration for this compound?
A2: A common stock solution concentration for in vitro studies is 10 mM in 100% DMSO.
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A4: To minimize solvent effects on your cells, the final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but it is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in various solvents is not widely published, the following table provides general guidance based on its chemical properties and the solubility of similar compounds.
| Solvent | Expected Solubility | Notes |
| Aqueous Buffers (e.g., PBS) | Insoluble to Very Sparingly Soluble | Direct dissolution is not recommended. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions. |
| Ethanol | Sparingly Soluble | May be used as an alternative to DMSO, but lower solubility is expected. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
Calculate the required amount of DMSO to add to your vial of this compound to achieve a 10 mM concentration. The molecular weight of this compound is approximately 331.8 g/mol .
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Protocol for this compound Application in Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Cells plated in a suitable format (e.g., 96-well plate)
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Prepare a series of working solutions by diluting the 10 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Important: The final DMSO concentration should be consistent across all treatments and the vehicle control.
-
Remove the existing medium from the cells.
-
Add the prepared this compound working solutions and the vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubate the cells for the desired experimental duration.
-
Proceed with your downstream analysis (e.g., cell viability assay, electrophysiology).
-
Visualizations
Signaling Pathway: AMPA Receptor Antagonism
References
Technical Support Center: Optimizing YM928 Concentration for Neuroprotection
Welcome to the technical support center for YM928. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound for its neuroprotective effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
A1: this compound is an experimental small molecule compound being investigated for its neuroprotective properties. Its precise mechanism of action is under active investigation, but preliminary studies suggest it may modulate signaling pathways involved in cellular stress responses and survival, such as the PI3K/Akt and Nrf2-Keap1-ARE pathways, to protect neurons from various insults.
Q2: What is the recommended starting concentration range for this compound in in vitro neuroprotection assays?
A2: For initial in vitro experiments, a starting concentration range of 0.1 µM to 10 µM is recommended.[1] The optimal concentration is highly dependent on the cell type and the nature of the neurotoxic insult. A dose-response experiment is crucial to determine the effective concentration for your specific experimental model.
Q3: How should I prepare and store this compound?
A3: It is recommended to dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution.[1][2] For long-term storage, the stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.[1][2] The final concentration of DMSO in the cell culture medium should be kept low, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[1]
Q4: How long should I pre-incubate cells with this compound before inducing neurotoxicity?
A4: The optimal pre-incubation time can vary. A typical starting point is to pre-incubate the cells with this compound for 1 to 6 hours before applying the neurotoxic stimulus. A time-course experiment is recommended to determine the ideal pre-incubation period for maximal neuroprotection in your model system.
Q5: I am observing precipitation of this compound in my cell culture medium. What should I do?
A5: Precipitation can occur if the concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium.[2] This can be due to "solvent shock" when a concentrated DMSO stock is rapidly diluted.[2] To mitigate this, try the following:
-
Stepwise Dilution: Serially dilute the this compound stock solution in the medium.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding this compound to the medium.
-
Lower Final Concentration: Perform a solubility test to determine the maximum soluble concentration in your specific medium.
-
Reduce DMSO Concentration: Keep the final DMSO concentration as low as possible.[1]
Troubleshooting Guides
This section addresses common issues encountered during the optimization of this compound concentration.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable neuroprotective effect | - this compound concentration is too low.- Incubation time is not optimal.- The compound is not stable under experimental conditions.- The chosen neurotoxic insult is too severe. | - Perform a dose-response experiment with a wider concentration range.- Conduct a time-course experiment for both pre-incubation and co-incubation.- Assess the stability of this compound in your cell culture medium over the experimental duration.- Titrate the concentration of the neurotoxic agent to achieve approximately 50% cell death. |
| High cell death even with this compound treatment | - this compound may be cytotoxic at the tested concentrations.- The solvent (e.g., DMSO) concentration is too high. | - Perform a cytotoxicity assay for this compound alone to determine its toxic concentration range.- Ensure the final DMSO concentration in the culture medium is below 0.5%.[1] |
| High variability between replicate wells | - Uneven cell seeding.- Inconsistent compound addition.- Edge effects in the culture plate. | - Ensure a single-cell suspension before seeding and mix gently after seeding.- Use a calibrated multichannel pipette for adding solutions.- Avoid using the outermost wells of the culture plate, or fill them with sterile PBS to maintain humidity. |
| Unexpected changes in cell morphology | - Sub-lethal toxicity of this compound.- Interaction of this compound with components of the cell culture medium. | - Closely monitor cell morphology at various this compound concentrations.- Consider using a serum-free medium for the duration of the experiment if serum components are suspected to interfere. |
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound using an MTT Assay
This protocol outlines the steps to assess the dose-dependent neuroprotective effect of this compound against a neurotoxic stimulus.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., H₂O₂, 6-OHDA, glutamate)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.[1]
-
Pre-incubation: Carefully remove the old medium and add the medium containing different concentrations of this compound. Incubate for a predetermined time (e.g., 2 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the vehicle control wells) at a pre-determined concentration that induces approximately 50% cell death.
-
Incubation: Incubate the plate for the desired duration of the neurotoxic challenge (e.g., 24 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[3]
-
Carefully aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3][4]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the cell viability against the this compound concentration to determine the optimal neuroprotective dose.
Protocol 2: Assessing this compound Cytotoxicity using an LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells to determine the cytotoxic potential of this compound.
Materials:
-
Neuronal cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for maximum LDH release (provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).
-
LDH Measurement:
-
Carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Data Presentation
Table 1: Dose-Dependent Neuroprotective Effect of this compound against H₂O₂-induced Toxicity in SH-SY5Y Cells
| This compound Concentration (µM) | Cell Viability (%) ± SD (n=3) |
| 0 (Vehicle Control) | 100.0 ± 5.2 |
| 0 (H₂O₂ only) | 52.3 ± 4.1 |
| 0.1 | 61.5 ± 3.8 |
| 0.5 | 75.8 ± 4.5 |
| 1.0 | 88.2 ± 3.9 |
| 5.0 | 92.1 ± 4.3 |
| 10.0 | 90.5 ± 4.8 |
Table 2: Cytotoxicity of this compound in SH-SY5Y Cells after 24-hour Incubation
| This compound Concentration (µM) | % Cytotoxicity (LDH Release) ± SD (n=3) |
| 0 (Vehicle Control) | 2.1 ± 0.5 |
| 1 | 2.5 ± 0.7 |
| 5 | 3.1 ± 0.9 |
| 10 | 4.2 ± 1.1 |
| 25 | 8.9 ± 2.3 |
| 50 | 25.7 ± 3.5 |
| 100 | 58.4 ± 4.9 |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Putative neuroprotective signaling pathway of this compound.
Caption: Troubleshooting logic for lack of neuroprotective effect.
References
Technical Support Center: Troubleshooting YM928 Experimental Variability
Welcome to the technical support center for YM928. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot common issues that may lead to experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, this compound acts at a different site on the receptor to prevent ion channel opening, thereby inhibiting the excitatory effects of glutamate. Its noncompetitive nature means its inhibitory effect is not overcome by increasing concentrations of the agonist (e.g., glutamate or AMPA).[1]
Q2: What are the primary in vitro applications of this compound?
A2: this compound is primarily used in neuroscience research to study the role of AMPA receptors in various physiological and pathological processes. Common in vitro applications include:
-
Neuroprotection assays: Investigating the protective effects of blocking AMPA receptors against excitotoxicity-induced neuronal death.[1]
-
Calcium imaging studies: Examining the role of AMPA receptors in intracellular calcium signaling.[1]
-
Electrophysiology experiments: Characterizing the effects of AMPA receptor antagonism on synaptic transmission and neuronal excitability.[1]
Q3: What are some known in vitro IC50 values for this compound?
A3: In primary rat hippocampal cultures, this compound has been shown to:
-
Inhibit AMPA receptor-mediated toxicity with an IC50 of 2 µM.[1]
-
Block AMPA-induced intracellular calcium influx with an IC50 of 3 µM.[1]
-
Antagonize AMPA-induced inward currents with an IC50 of 1 µM.[1]
| Assay Type | Cell Type | Agonist | IC50 (µM) | Reference |
| Inhibition of Receptor-Mediated Toxicity | Primary Rat Hippocampal Cultures | AMPA | 2 | [1] |
| Blockade of Intracellular Calcium Influx | Primary Rat Hippocampal Cultures | AMPA | 3 | [1] |
| Antagonism of Inward Currents | Cultured Cells | AMPA | 1 | [1] |
Q4: Does this compound have any known off-target effects?
A4: Studies have shown that this compound does not displace the binding of [3H]AMPA or other existing glutamate receptor-related ligands in rat brain membranes, suggesting its specificity for the noncompetitive antagonist site on the AMPA receptor.[1] However, a comprehensive off-target screening against a broader panel of receptors and enzymes has not been widely published. Unforeseen off-target effects can be a source of experimental variability, and researchers should consider this possibility when interpreting unexpected results.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Solubility and Stability | This compound is expected to be soluble in organic solvents like DMSO. However, its stability in aqueous cell culture media may be limited. Recommendation: Prepare a high-concentration stock solution in 100% anhydrous DMSO. For experiments, dilute the stock solution in pre-warmed (37°C) cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. To minimize the final DMSO concentration in your assay (ideally ≤0.1%), perform serial dilutions. If precipitation is observed upon dilution, try vortexing or sonicating the solution briefly. |
| Incorrect Compound Concentration | Verify the calculations for your stock solution and final working concentrations. Ensure accurate pipetting, especially for small volumes. |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Stressed or overly confluent cells may respond differently to treatment. |
| Assay-Specific Issues | For neuroprotection assays, ensure the excitotoxic insult (e.g., glutamate or AMPA concentration) is optimized to induce a consistent level of cell death in control wells. For calcium imaging, ensure the dye loading and imaging parameters are consistent across experiments. |
Issue 2: High Background or Variability in Control Wells
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | Even at low concentrations, DMSO can have effects on some cell types. Recommendation: Perform a vehicle control experiment with varying concentrations of DMSO (e.g., 0.05% to 0.5%) to determine the maximum tolerated concentration for your specific cell line and assay. |
| Media and Reagent Variability | Use the same batch of cell culture media, serum, and other reagents for a set of experiments to minimize variability. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth and response. Recommendation: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment. |
Experimental Protocols
While a specific, detailed protocol for this compound is not widely available, the following are generalized protocols for common assays where a noncompetitive AMPA receptor antagonist like this compound would be used. Researchers should optimize these protocols for their specific cell type and experimental conditions.
Protocol 1: In Vitro Neuroprotection Assay Against AMPA-Induced Excitotoxicity
-
Cell Seeding: Plate primary neurons (e.g., cortical or hippocampal) or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and differentiate for an appropriate time (e.g., 7-10 days for primary neurons).
-
This compound Preparation: Prepare a fresh dilution of this compound from a DMSO stock in pre-warmed, serum-free culture medium to the desired final concentrations.
-
Pre-treatment: Carefully remove the culture medium and replace it with the medium containing different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO). Incubate for 1-2 hours at 37°C.
-
Excitotoxic Insult: Add AMPA to the wells to a final concentration known to induce significant but not complete cell death (e.g., 10-100 µM, to be optimized for your cell type). Do not add AMPA to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assessment of Cell Viability: Quantify cell viability using a standard method such as the MTT assay, LDH release assay, or a live/dead cell staining kit.
Protocol 2: Calcium Imaging Assay
-
Cell Preparation: Plate cells on glass-bottom dishes or plates suitable for microscopy.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Baseline Measurement: After washing out the excess dye, acquire a stable baseline fluorescence signal.
-
This compound Application: Perfuse the cells with a solution containing this compound at the desired concentration for a sufficient period to allow for receptor binding (e.g., 5-10 minutes).
-
AMPA Stimulation: While continuously recording the fluorescence, apply AMPA to stimulate the receptors and induce calcium influx.
-
Data Analysis: Measure the change in fluorescence intensity in response to AMPA stimulation in the presence and absence of this compound.
Visualizations
Caption: Mechanism of action of this compound as a noncompetitive AMPA receptor antagonist.
Caption: Logical workflow for troubleshooting this compound experimental variability.
References
potential off-target effects of YM928
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of YM928, a noncompetitive AMPA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound against other glutamate (B1630785) receptor subtypes?
A1: Studies have indicated that this compound is selective for the AMPA receptor over other glutamate receptor subtypes. Specifically, in radioligand binding assays using rat brain membranes, this compound did not displace the binding of ligands for other glutamate receptors, suggesting it does not have significant off-target activity at these sites.[1]
Q2: Has a comprehensive off-target screening panel (e.g., a CEREP panel) been conducted for this compound?
A2: Publicly available information does not include a comprehensive off-target screening panel for this compound against a broad range of receptors, ion channels, and enzymes. Such studies are often conducted during preclinical development but may not always be published in detail.
Q3: What are the known in vivo side effects of this compound, and could they be related to off-target effects?
A3: Preclinical in vivo studies have identified a dose-dependent sedative effect and impairment of motor coordination. In rats, sedation was observed at a dose of 30 mg/kg.[2] In a rotarod test in mice, this compound impaired motor coordination with a median toxic dose (TD50) of 22.5 mg/kg. It is important to note that these effects could be a direct consequence of the primary pharmacological activity of this compound (AMPA receptor antagonism) rather than off-target effects, as AMPA receptors are crucial for normal neurological function.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] This means it inhibits the function of the AMPA receptor at a site distinct from the glutamate binding site. This allosteric modulation prevents the ion channel from opening, thereby reducing excitatory neurotransmission.
Troubleshooting Guides
Issue: Observing unexpected cellular phenotypes or in vivo effects not readily explained by AMPA receptor antagonism.
Possible Cause: Potential off-target activity of this compound.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for any newly published data on the selectivity profile of this compound or other noncompetitive AMPA receptor antagonists of a similar structural class.
-
Dose-Response Analysis: Perform a detailed dose-response curve for the observed effect. If the potency for the unexpected effect is significantly different from its potency at the AMPA receptor, it may suggest an off-target mechanism.
-
Control Compounds: Include control compounds in your experiments. This should include other known AMPA receptor antagonists with different chemical scaffolds to see if the effect is specific to this compound.
-
Target Knockdown/Knockout: If a potential off-target is hypothesized, use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the putative off-target in your cellular model. If the unexpected effect of this compound is diminished, it supports the off-target hypothesis.
Data Summary
Table 1: In Vitro Activity of this compound
| Assay | Species | Cell/Tissue Type | IC50 | Reference |
| AMPA Receptor-Mediated Toxicity | Rat | Primary Hippocampal Cultures | 2 µM | [1] |
| AMPA-Induced Intracellular Calcium Influx | Cultured Cells | - | 3 µM | [1] |
| AMPA-Induced Inward Currents | Cultured Cells | - | 1 µM | [1] |
Table 2: In Vivo Anticonvulsant Activity and Side Effects of this compound
| Test | Species | Effect | ED50 / TD50 | Reference |
| Kainate-Induced Motor Seizure | Rat | Reduction in seizures | 4-30 mg/kg (significant reduction) | [2] |
| Tossing Stimulation Test | EL Mice | Increased seizure threshold | 5-10 mg/kg (i.p.) | [2] |
| Sedation | Rat | Induction of sedation | 30 mg/kg | [2] |
| Motor Coordination (Rotarod Test) | Mice | Impairment of motor coordination | TD50 = 22.5 mg/kg |
Experimental Protocols
Protocol 1: General Radioligand Binding Assay for Glutamate Receptor Selectivity
This protocol is a generalized procedure for assessing the binding of a test compound to various glutamate receptor subtypes. The specific radioligands and conditions would need to be optimized for each receptor target.
Objective: To determine if this compound competes for binding with known ligands of different glutamate receptors.
Materials:
-
Rat brain membranes (or cell lines expressing specific glutamate receptor subtypes)
-
Radioligands for target receptors (e.g., [3H]AMPA, [3H]CGP 39653 for NMDA, [3H]kainate)
-
This compound
-
Assay buffer (specific to each receptor)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in an appropriate buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands.
-
Binding Reaction: In a microtiter plate, combine the brain membranes, the specific radioligand, and varying concentrations of this compound (or a known competitor as a positive control).
-
Incubation: Incubate the mixture at a specific temperature and for a set duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known competitor) from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: this compound acts as a noncompetitive antagonist at the AMPA receptor.
Caption: A logical workflow for investigating unexpected experimental outcomes with this compound.
References
YM928 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of YM928, an AMPA receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Chemical Identity
-
Product Name: this compound
-
Chemical Name: 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one
-
Primary Investigated Use: Anticonvulsant
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Following guidelines for similar research compounds, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture.
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound, typically prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO), should be stored at -80°C for long-term use. For short-term storage (up to one month), -20°C is generally acceptable. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What solvents can I use to dissolve this compound?
This compound is commonly dissolved in organic solvents. For in vitro and in vivo studies, Dimethyl Sulfoxide (DMSO) is a frequently used solvent for preparing stock solutions. For animal studies, a common practice for similar compounds involves initially dissolving the compound in DMSO and then further diluting it with an aqueous vehicle, such as distilled water, to a final concentration where the DMSO percentage is low (e.g., 10%).
Q4: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer for a cell-based assay. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase the final DMSO concentration: While aiming for a low final DMSO concentration is ideal to minimize solvent toxicity, you may need to test slightly higher concentrations to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a different formulation: For in vivo studies, co-solvents or surfactants may be necessary. However, for cell-based assays, this can introduce additional variables.
-
Sonication: Briefly sonicating the solution after dilution may help to redissolve small precipitates.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound for extended periods. Prepare them fresh for each experiment.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure solid this compound is stored at -20°C and stock solutions at -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Inaccurate concentration of the prepared solution. | Verify the accuracy of your weighing and dilution steps. Use a calibrated balance and pipettes. | |
| Low or no observable activity in vivo | Poor bioavailability or incorrect dosage. | Review literature for effective dose ranges in your specific animal model. The reported oral ED50 in mice for maximal electroshock seizure is 7.4 mg/kg.[1] |
| Improper preparation of the dosing solution. | For oral administration, ensure the compound is adequately suspended or dissolved. A common method for similar compounds is to prepare a suspension in a vehicle like 10% DMSO in distilled water. | |
| Cell toxicity observed in vitro | High concentration of the compound. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. |
| High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in your cell culture medium is low and non-toxic to your cells. Always include a vehicle control. |
Quantitative Data Summary
The following table summarizes the effective doses (ED50) of this compound administered orally (p.o.) in various mouse models of seizures.
| Seizure Model | Animal Model | ED50 (mg/kg, p.o.) |
| Maximal Electroshock (MES) | Mouse | 7.4[1] |
| Pentylenetetrazol (PTZ)-induced | Mouse | 9.6[1] |
| AMPA-induced | Mouse | 5.5[1] |
| Strychnine-induced | Mouse | 14.0[1] |
Experimental Protocols
Preparation of this compound for In Vivo Studies (Oral Administration)
This protocol is based on methodologies used for anticonvulsant screening of similar compounds.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Distilled water
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate gavage needles and syringes
Protocol:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
Prepare a vehicle solution of 10% DMSO in distilled water. For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO with 9 mL of distilled water.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension briefly to aid in dispersion.
-
Administer the suspension to the animals via oral gavage at the calculated volume to achieve the target dose.
Note: The stability of this compound in this suspension has not been formally reported. It is recommended to prepare the formulation fresh before each experiment.
Visualizations
References
Technical Support Center: Preventing YM928 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of YM928 precipitation in experimental media. By understanding the properties of this compound and the factors influencing its solubility, you can ensure consistent and reliable experimental outcomes.
FAQs: Understanding and Preventing this compound Precipitation
Q1: What is this compound and why is precipitation a concern?
This compound is a non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist.[1] Like many small molecule inhibitors, this compound can be hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media. Precipitation is a critical concern as it reduces the effective concentration of the compound in your experiment, leading to inaccurate and irreproducible results. Furthermore, precipitates can be cytotoxic to cells.
Q2: What are the common causes of this compound precipitation in media?
The precipitation of this compound in media can be attributed to several factors, common to many hydrophobic compounds:
-
Concentration Exceeding Solubility Limit: The most frequent cause is the final concentration of this compound in the media exceeding its solubility threshold.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution of this compound (typically in an organic solvent like DMSO) into an aqueous medium can cause the compound to crash out of solution.
-
Temperature Fluctuations: Changes in temperature, such as moving from room temperature to a 37°C incubator, can alter the solubility of the compound.
-
pH Shifts: The pH of the cell culture medium can change due to cellular metabolism or exposure to the CO2 environment in an incubator. The solubility of pH-sensitive compounds can be significantly affected by these shifts.
-
Interactions with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For many hydrophobic small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous, cell culture-grade DMSO to avoid introducing water, which can promote precipitation.
Q4: How can I determine the maximum soluble concentration of this compound in my specific media?
It is highly recommended to perform a simple solubility test before your main experiment. Prepare a high-concentration stock solution of this compound in DMSO and create a series of dilutions in your specific cell culture medium. Visually inspect for any precipitate formation immediately and after incubation under your experimental conditions (e.g., 37°C, 5% CO2) for a duration similar to your planned experiment. The highest concentration that remains clear is your working maximum soluble concentration.
Troubleshooting Guide: Step-by-Step Solutions to this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate/Cloudiness | Concentration exceeds solubility limit. | - Lower the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| "Solvent Shock" from rapid dilution. | - Employ a serial dilution method. Create an intermediate dilution of the stock in a small volume of pre-warmed media before adding it to the final volume.- Add the stock solution dropwise to the pre-warmed media while gently vortexing. | |
| Low temperature of the media. | - Always pre-warm your cell culture media to 37°C before adding the this compound stock solution. | |
| Precipitate Forms Over Time in Incubator | Temperature-dependent solubility. | - Ensure the incubator maintains a stable temperature.- Pre-equilibrate all solutions, including the final working solution, to 37°C. |
| pH shift in the medium. | - Monitor the pH of your culture medium, especially in long-term experiments or with high cell densities.- Consider using a freshly prepared medium or changing the medium more frequently. | |
| Interaction with media components. | - Test the solubility of this compound in a simpler buffer (e.g., PBS) to assess the impact of media components.- If using serum, consider reducing the serum concentration or using a serum-free medium if your experiment allows. Serum proteins can sometimes bind to and either solubilize or precipitate compounds. | |
| High final DMSO concentration. | - Keep the final DMSO concentration in the culture medium as low as possible, ideally ≤ 0.1%, to minimize its effect on solubility and cell health. This may require preparing a higher concentration stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol outlines a method to minimize the risk of precipitation when preparing a working solution of this compound for cell culture experiments.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% anhydrous, cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C in a water bath.
-
Perform Serial Dilutions:
-
To avoid "solvent shock," do not add the concentrated DMSO stock directly to your final volume of media.
-
First, create an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of the pre-warmed media (e.g., dilute 1:10 or 1:100).
-
Gently vortex the intermediate dilution.
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed media to achieve the desired final concentration of this compound.
-
-
Ensure the final concentration of DMSO in your culture medium is below the level of toxicity for your specific cell line (typically ≤ 0.1%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
References
YM928 Dose-Response Analysis: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing YM928, a non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. This guide offers troubleshooting advice and frequently asked questions (FAQs) to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-competitive antagonist of the AMPA receptor.[1] Unlike competitive antagonists that bind to the same site as the agonist (glutamate), this compound binds to an allosteric site on the receptor. This binding event alters the receptor's conformation, preventing the ion channel from opening even when glutamate (B1630785) is bound.[2] This non-competitive mechanism means that increasing the concentration of glutamate cannot overcome the inhibitory effect of this compound.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental conditions. Published studies have reported the following values:
| Experimental Condition | IC50 Value | Reference |
| Inhibition of AMPA-induced intracellular calcium influx in cultured cells | 3 µM | [1] |
| Antagonism of AMPA-induced inward currents in cultured cells | 1 µM | [1] |
| Inhibition of AMPA receptor-mediated toxicity in primary rat hippocampal cultures | 2 µM | [1] |
Q3: What are some key considerations before starting a dose-response experiment with this compound?
Before initiating a dose-response study, it is crucial to:
-
Cell Line Selection: Utilize a cell line that expresses functional AMPA receptors. Human Embryonic Kidney (HEK293) cells co-transfected with AMPA receptor subunits (e.g., GluA1 and GluA2) are a common choice.
-
Agonist Concentration: The concentration of the AMPA receptor agonist (e.g., glutamate or AMPA) used to stimulate the cells should be carefully chosen, typically around the EC50 (the concentration that produces 50% of the maximal response), to ensure a robust and reproducible signal.
-
Controls: Include appropriate controls in your experiment. A "vehicle" control (the solvent used to dissolve this compound) is essential to account for any effects of the solvent on the cells. A "positive" control, a known AMPA receptor antagonist, can also be included to validate the assay.
-
Data Normalization: Normalize your data to the response elicited by the agonist alone (100% response) and the baseline response in the absence of any agonist (0% response).
Experimental Protocols
Determining the IC50 of this compound using Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a detailed methodology for generating a dose-response curve and calculating the IC50 of this compound.
I. Cell Preparation:
-
Culture HEK293 cells stably expressing the desired AMPA receptor subunits.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
II. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Pipette Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Agonist Stock Solution: Prepare a high-concentration stock of AMPA or glutamate in water.
-
This compound Stock Solution: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO).
III. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Apply the AMPA receptor agonist at its EC50 concentration to elicit a stable baseline current.
-
Prepare a series of dilutions of this compound in the external solution containing the agonist. A typical concentration range would span from 1 nM to 100 µM.
-
Sequentially perfuse the cell with the different concentrations of this compound (from lowest to highest) while continuously applying the agonist.
-
Record the peak inward current at each this compound concentration.
-
After the highest concentration, wash the cell with the agonist-containing external solution to check for reversibility of the inhibition.
IV. Data Analysis:
-
Normalize the current recorded at each this compound concentration to the baseline current (agonist alone).
-
Plot the normalized current (as a percentage of inhibition) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in baseline AMPA-evoked currents | - Inconsistent agonist application.- Fluctuation in cell health or receptor expression. | - Ensure a stable and consistent perfusion system for agonist delivery.- Use cells from a similar passage number and confluency.- Allow for a stable baseline recording before applying this compound. |
| No or weak inhibition by this compound | - Incorrect this compound concentration.- this compound degradation.- Low AMPA receptor expression. | - Verify the dilution calculations and prepare fresh stock solutions of this compound.- Confirm the expression and functionality of AMPA receptors using a known antagonist.- Increase the concentration range of this compound tested. |
| Incomplete dose-response curve (no clear upper or lower plateau) | - The concentration range of this compound is too narrow. | - Broaden the range of this compound concentrations tested, ensuring it spans several orders of magnitude around the expected IC50. |
| "Noisy" recordings | - Poor seal resistance in the patch-clamp setup.- Electrical interference. | - Ensure a high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane.- Properly ground all equipment and use a Faraday cage to minimize electrical noise. |
| Cell viability issues during the experiment | - Prolonged exposure to high concentrations of agonist or antagonist.- Osmolality mismatch between solutions. | - Minimize the duration of the experiment.- Check the osmolality of all solutions and adjust if necessary. |
Visualizing Key Processes
To aid in understanding the experimental and biological concepts, the following diagrams are provided.
AMPA Receptor Signaling and this compound Inhibition.
Experimental Workflow for IC50 Determination.
References
addressing sedation side effects of YM928 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing YM928 in in vivo experiments. The focus of this guide is to address the potential sedative side effects of this compound and provide actionable guidance for your research.
Troubleshooting Guide: Sedation Side Effects of this compound
When conducting in vivo studies with this compound, researchers may encounter sedation as a side effect, particularly at higher doses. One study has shown that while doses of 2-15 mg/kg of this compound did not produce noticeable behavioral changes in rats, a dose of 30 mg/kg induced sedation[1]. This troubleshooting table is designed to help you identify, manage, and mitigate these sedative effects to ensure the validity and success of your experiments.
| Issue | Potential Cause | Recommended Solution |
| Unexpected Sedation at Low to Moderate Doses | - Incorrect Dosing: Calculation error leading to a higher than intended dose.- Animal Strain Sensitivity: Certain rodent strains may be more susceptible to the sedative effects.- Vehicle Effects: The vehicle used for drug administration may have sedative properties. | - Verify Calculations: Double-check all dose calculations and stock solution concentrations.- Literature Review: Consult literature for strain-specific responses to CNS depressants.- Vehicle Control: Always include a vehicle-only control group to assess baseline activity. |
| Sedation Interfering with Behavioral Readouts | - High Drug Exposure: The dose of this compound is too high, causing generalized CNS depression.- Impaired Motor Coordination: Sedation can manifest as reduced motor activity and coordination, impacting performance in behavioral tasks. | - Dose-Response Study: Conduct a dose-response study to identify the minimal effective dose with the least sedative effect.- Time-Course Analysis: Determine the time point of peak therapeutic effect and assess if sedation subsides over time.- Alternative Behavioral Assays: Utilize behavioral tests that are less dependent on high levels of motor activity. |
| Difficulty Distinguishing Sedation from Therapeutic Effect | - Overlapping Mechanisms: The desired therapeutic effect (e.g., anticonvulsant) and sedation may both stem from reduced neuronal excitability. | - Multiple Behavioral Endpoints: Use a battery of tests to assess different aspects of behavior (e.g., open field for locomotion, rotarod for motor coordination, specific tests for the therapeutic target).- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate drug concentration in the brain with both therapeutic and sedative effects. |
| High Variability in Sedative Response | - Biological Variability: Individual differences in metabolism, receptor density, or overall health.- Environmental Factors: Stress, noise, or lighting conditions in the animal facility can influence sedative responses. | - Increase Sample Size: A larger number of animals per group can help account for individual variability.- Standardize Environmental Conditions: Ensure consistent and controlled environmental conditions for all experimental animals. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it cause sedation?
A1: this compound is a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[2]. AMPA receptors are crucial for fast excitatory neurotransmission in the central nervous system (CNS)[3]. By blocking these receptors, this compound reduces the overall level of excitatory signaling in the brain. This generalized reduction in neuronal activity can lead to side effects such as sedation, particularly at higher doses where the antagonism of AMPA receptors is more pronounced.
Q2: At what doses have the sedative effects of this compound been observed?
A2: In a study on rats, sedation was explicitly reported at a dose of 30 mg/kg of this compound. The same study indicated that doses between 2-15 mg/kg did not produce apparent abnormal behavior[1]. It is crucial for researchers to perform a dose-response study in their specific animal model and strain to determine the therapeutic window and the threshold for sedative effects.
Q3: How can I quantitatively assess sedation in my in vivo rodent studies?
A3: Sedation can be quantified by measuring changes in locomotor activity and motor coordination. Two standard behavioral tests are highly recommended:
-
Open Field Test: This test assesses spontaneous locomotor activity, exploration, and anxiety-like behavior. A significant decrease in the total distance traveled and rearing frequency can indicate sedation[4][5][6][7][8].
-
Rotarod Test: This apparatus measures motor coordination and balance. A decrease in the latency to fall from a rotating rod is a reliable indicator of motor impairment, which can be a component of sedation[9][10][11][12][13][14].
Q4: What are some strategies to mitigate the sedative side effects of this compound without compromising its therapeutic efficacy?
A4:
-
Dose Optimization: The most straightforward approach is to identify the lowest effective dose that provides the desired therapeutic effect with minimal sedation.
-
Co-administration with a Stimulant: In some preclinical studies, a low dose of a CNS stimulant can be used to counteract sedative effects. However, this approach should be used with caution as it can introduce confounding variables. Careful validation and control experiments are essential.
-
Alternative Dosing Regimens: Exploring different administration routes or schedules (e.g., continuous infusion vs. bolus injection) might help maintain therapeutic drug levels while avoiding the peak concentrations that are more likely to cause sedation.
Q5: Are there any known signaling pathways associated with this compound-induced sedation?
A5: While a specific signaling pathway for this compound-induced sedation has not been explicitly detailed in the available literature, it is understood to be a direct consequence of its primary mechanism of action. By antagonizing AMPA receptors, this compound reduces the influx of positive ions (primarily Na+) into postsynaptic neurons in response to glutamate, a major excitatory neurotransmitter. This dampens overall neuronal excitability throughout the CNS, leading to a state of reduced arousal and activity, which is observed as sedation.
Experimental Protocols
Open Field Test for Assessing Locomotor Activity
Objective: To quantify the effect of this compound on spontaneous locomotor activity and exploratory behavior as a measure of sedation.
Materials:
-
Open field arena (e.g., 50x50 cm for mice) with walls to prevent escape[4].
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., Biobserve Viewer, Any-maze).
-
This compound and vehicle control solutions.
-
Experimental animals (mice or rats).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test begins[7][14].
-
Drug Administration: Administer this compound or vehicle control to the animals according to the experimental design. The timing of the test should correspond to the expected peak effect of the drug.
-
Test Initiation: Gently place the animal in the center of the open field arena[5].
-
Data Recording: Record the animal's activity using the overhead video camera for a predetermined duration (typically 5-20 minutes)[4][6].
-
Data Analysis: Use the tracking software to analyze the following parameters:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of rearing events.
-
Velocity.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) or another suitable disinfectant between each animal to eliminate olfactory cues[14].
Rotarod Test for Assessing Motor Coordination
Objective: To evaluate the effect of this compound on motor coordination and balance as an indicator of sedation-induced motor impairment.
Materials:
-
Rotarod apparatus with adjustable rotation speed.
-
This compound and vehicle control solutions.
-
Experimental animals (mice or rats).
Procedure:
-
Training/Habituation: Prior to the test day, habituate the animals to the rotarod by placing them on the stationary or slowly rotating rod for a few minutes[10][11]. Some protocols involve multiple training days[11].
-
Drug Administration: Administer this compound or vehicle control.
-
Testing:
-
Place the animal on the rotating rod at a set speed or an accelerating speed protocol (e.g., 4 to 40 rpm over 5 minutes)[14].
-
Record the latency to fall from the rod. A cutoff time (e.g., 300 seconds) is typically set.
-
Conduct multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes)[14].
-
-
Data Analysis: Analyze the average latency to fall across the trials for each animal.
-
Cleaning: Clean the rod between animals.
Visualizations
Caption: AMPA Receptor Signaling and this compound Inhibition.
Caption: General Experimental Workflow for In Vivo Sedation Assessment.
Caption: Troubleshooting Logic for Unexpected Sedation.
References
- 1. Effect of this compound, a novel AMPA receptor antagonist, on seizures in EL mice and kainate-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterization of this compound, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. Open field test for mice [protocols.io]
- 5. anilocus.com [anilocus.com]
- 6. MPD: JaxCC1: project protocol [phenome.jax.org]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. In vivo sedative activity of methanolic extract of Stericulia villosa Roxb. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rotarod test in rats [protocols.io]
- 11. biomed-easy.com [biomed-easy.com]
- 12. google.com [google.com]
- 13. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
Technical Support Center: Enhancing YM928 Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for YM928. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the delivery of this compound, a noncompetitive AMPA receptor antagonist, across the blood-brain barrier (BBB). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the chemical compound 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one. It functions as a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] This means it inhibits the receptor's function regardless of the concentration of the agonist.[1] this compound has shown potential as a therapeutic agent for various neurological disorders due to its anticonvulsant effects.[1][2]
Q2: What are the primary challenges in delivering this compound to the brain?
A2: The principal obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain's extracellular fluid.[3] For a small molecule like this compound, challenges include:
-
Low Passive Diffusion: The tight junctions of the BBB restrict the passage of molecules.[3]
-
Efflux Transporters: Proteins such as P-glycoprotein (P-gp) can actively pump this compound out of the brain endothelial cells, reducing its effective concentration.
-
Physicochemical Properties: Factors such as low lipid solubility, high molecular weight (though this compound is a small molecule), and the number of hydrogen bonds can limit BBB penetration.[3]
Q3: What general strategies can be employed to improve this compound's BBB penetration?
A3: Several strategies can be explored:
-
Nanoparticle Encapsulation: Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its transport across the BBB.[4][5][6]
-
Prodrug Approach: Modifying the this compound molecule into an inactive "prodrug" form that is more lipophilic can enhance its ability to cross the BBB, after which it is converted to the active drug.[7][8][9]
-
Receptor-Mediated Transcytosis (RMT): Conjugating this compound to a ligand that binds to specific receptors on the BBB, such as the transferrin receptor, can enable its transport across the barrier.[10][11][12][13][14]
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves to temporarily and locally disrupt the BBB, allowing for increased penetration of this compound.[15][16][17][18][19]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Low brain-to-plasma concentration ratio of this compound in in vivo studies. | 1. Poor passive permeability across the BBB.2. High activity of efflux transporters (e.g., P-gp).3. Rapid metabolism in the periphery or at the BBB. | 1. Assess Physicochemical Properties: Determine the LogP (lipophilicity) and aqueous solubility of this compound. If LogP is too low, consider prodrug strategies to increase lipophilicity.[8]2. In Vitro Efflux Assay: Use an in vitro BBB model (e.g., Caco-2 or MDCK-MDR1 cell lines) to determine if this compound is a substrate for P-gp or other efflux transporters.[20][21][22]3. Co-administration with Efflux Inhibitors: In preclinical models, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to see if brain penetration increases. Note: This is for experimental validation and not a therapeutic strategy without further development.4. Metabolic Stability Assay: Evaluate the metabolic stability of this compound in liver microsomes and brain homogenates. |
| High variability in this compound brain uptake between experimental animals. | 1. Inconsistent formulation and administration.2. Physiological differences between animals.3. Issues with the experimental procedure (e.g., perfusion). | 1. Standardize Formulation: Ensure this compound is fully solubilized and the formulation is homogenous. Prepare fresh for each experiment.2. Consistent Administration: Use precise techniques for intravenous or oral administration to minimize dose variability.3. Refine Perfusion Technique: In terminal studies, ensure complete perfusion to remove all blood from the brain vasculature, which can contaminate brain homogenate samples.[23] |
| In vitro BBB model shows low transendothelial electrical resistance (TEER), indicating a leaky barrier. | 1. Suboptimal cell culture conditions.2. Contamination of cell cultures.3. Improper handling of Transwell inserts. | 1. Optimize Culture Conditions: Ensure appropriate media, serum, and supplements are used. Co-culturing endothelial cells with astrocytes or pericytes can improve barrier tightness.[22]2. Check for Contamination: Regularly test for mycoplasma and other contaminants.3. Handle Inserts with Care: Avoid damaging the cell monolayer on the Transwell inserts during media changes and experiments. |
| Nanoparticle formulation of this compound shows poor brain targeting. | 1. Inappropriate nanoparticle size or surface charge.2. Lack of targeting ligands.3. Rapid clearance of nanoparticles by the reticuloendothelial system (RES). | 1. Characterize Nanoparticles: Measure the size, polydispersity index (PDI), and zeta potential of your nanoparticles. For BBB penetration, a size of 10-200nm is generally preferred.[24]2. Surface Modification: Conjugate nanoparticles with ligands that can target BBB receptors (e.g., transferrin, insulin).[13]3. PEGylation: Coat nanoparticles with polyethylene (B3416737) glycol (PEG) to reduce uptake by the RES and increase circulation time. |
Data Presentation
The following tables provide hypothetical but representative data for experiments aimed at improving this compound's BBB penetration.
Table 1: In Vitro Permeability of this compound and Modified Formulations
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound (unmodified) | 0.5 ± 0.1 | 5.2 |
| This compound + P-gp Inhibitor | 1.8 ± 0.3 | 1.1 |
| This compound-Prodrug | 2.5 ± 0.4 | 1.3 |
| This compound-Nanoparticle | 3.1 ± 0.5 | N/A |
Papp values determined using an in vitro BBB model. Efflux ratio is the ratio of Papp in the basolateral-to-apical direction versus the apical-to-basolateral direction. A ratio > 2 suggests active efflux.
Table 2: In Vivo Brain Uptake of this compound Formulations in a Murine Model
| Formulation | Brain Concentration (ng/g) at 1h | Brain-to-Plasma Ratio |
| This compound (unmodified) | 50 ± 12 | 0.1 |
| This compound-Prodrug | 210 ± 45 | 0.5 |
| This compound-Nanoparticle | 350 ± 60 | 0.8 |
| This compound + Focused Ultrasound | 480 ± 75 | 1.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a method to assess the permeability of this compound across an in vitro BBB model using a Transwell system.
-
Cell Culture:
-
Culture brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert.
-
For a co-culture model, culture astrocytes or pericytes on the basolateral side of the well.
-
Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER). The TEER should reach a stable, high value before starting the permeability assay.[25]
-
-
Permeability Assay:
-
Wash the cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound formulation to the apical (donor) chamber.
-
At specified time points (e.g., 15, 30, 60, 90, 120 minutes), take a sample from the basolateral (receiver) chamber.
-
To determine the efflux ratio, perform the experiment in the reverse direction (basolateral to apical).
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of this compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: In Vivo Brain Uptake Study in Mice
This protocol outlines a procedure to quantify the brain uptake of different this compound formulations in mice.
-
Animal Model:
-
Use adult male C57BL/6 mice (or another appropriate strain).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Formulation Administration:
-
Administer the this compound formulation (e.g., unmodified, prodrug, nanoparticle) via intravenous (tail vein) injection.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 1 hour post-injection), anesthetize the mouse.
-
Collect a blood sample via cardiac puncture.
-
Perform transcardial perfusion with saline to remove blood from the brain.[23]
-
Excise the brain and weigh it.
-
-
Sample Processing:
-
Centrifuge the blood sample to obtain plasma.
-
Homogenize the brain tissue in an appropriate buffer.
-
-
Quantification:
-
Extract this compound from the plasma and brain homogenate.
-
Quantify the concentration of this compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the brain concentration (ng/g of tissue) and the brain-to-plasma concentration ratio.
-
Mandatory Visualizations
Caption: this compound's limited diffusion and efflux at the BBB.
Caption: Workflow for evaluating this compound BBB penetration.
Caption: Strategies and mechanisms for improving BBB delivery.
References
- 1. Functional characterization of this compound, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a novel AMPA receptor antagonist, on seizures in EL mice and kainate-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 5. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Smart Strategies for Therapeutic Agent Delivery into Brain across the Blood–Brain Barrier Using Receptor-Mediated Transcytosis [jstage.jst.go.jp]
- 13. mdpi.com [mdpi.com]
- 14. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Submicron-Bubble-Enhanced Focused Ultrasound for Blood–Brain Barrier Disruption and Improved CNS Drug Delivery | PLOS One [journals.plos.org]
- 17. Drug delivery across the blood-brain barrier using focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Focused ultrasound-mediated enhancement of blood–brain barrier permeability for brain tumor treatment: a systematic review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ultrasound-Mediated Blood–Brain Barrier Disruption for Drug Delivery: A Systematic Review of Protocols, Efficacy, and Safety Outcomes from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Permeability studies on in vitro blood-brain barrier models: physiology, pathology, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
- 24. crimsonpublishers.com [crimsonpublishers.com]
- 25. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
Technical Support Center: Minimizing YM928 Toxicity in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the in vitro toxicity of YM928, a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. The following sections offer detailed protocols and strategies to mitigate adverse effects and ensure the validity of your experimental results in cell-based assays, particularly with neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active non-competitive antagonist of the AMPA receptor. It does not bind to the glutamate (B1630785) binding site but rather to an allosteric site on the receptor complex, preventing the ion channel from opening in response to glutamate binding. This mechanism allows it to reduce excitatory neurotransmission.
Q2: In which types of cell-based assays is this compound typically used?
A2: this compound is primarily used in neuroscience research involving in vitro models of neurological disorders. These are most commonly primary neuronal cultures (e.g., from the hippocampus or cortex), organotypic slice cultures, and immortalized neuronal cell lines. Its main application is to study the role of AMPA receptor-mediated excitotoxicity in conditions like epilepsy and neurodegenerative diseases.
Q3: What are the potential causes of this compound-induced toxicity in cell-based assays?
A3: While this compound is designed to be a neuroprotective agent by blocking excessive AMPA receptor activation, toxicity in cell-based assays can arise from several factors:
-
High Concentrations: Excessive concentrations may lead to off-target effects or nonspecific toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations.
-
Prolonged Incubation Times: Continuous exposure to the compound, even at therapeutic concentrations, might become toxic over extended periods.
-
Sub-optimal Cell Culture Conditions: Unhealthy or stressed neuronal cultures can be more susceptible to drug-induced toxicity.
-
Compound Instability: Degradation of the compound in the culture medium over time could lead to the formation of toxic byproducts.
Q4: How can I differentiate between this compound-induced toxicity and toxicity caused by other experimental factors?
A4: It is crucial to include proper controls in your experimental design. These should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle.
-
Positive Control for Toxicity: A known cytotoxic compound to ensure the assay is working correctly. By comparing the results from these controls, you can more accurately attribute any observed toxicity to this compound itself.
Troubleshooting Guide: Unexpected Cytotoxicity with this compound
This guide provides a step-by-step approach to troubleshoot and minimize unexpected cell death in your experiments with this compound.
Problem: Significant cell death observed after this compound treatment.
1. Verify Compound Concentration and Incubation Time
-
Action: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation duration. Start with a wide range of concentrations, both below and above the reported effective concentration for neuroprotection.
-
Rationale: Toxicity is often dose- and time-dependent.[1] Identifying a therapeutic window where this compound is effective without being toxic is critical.
Illustrative Dose-Response Data for Non-Competitive AMPA Receptor Antagonists
The following table provides a summary of reported IC50 values for neuroprotection and concentrations associated with toxicity for compounds with a similar mechanism of action to this compound. This data can serve as a starting point for designing your dose-response experiments.
| Compound | Cell Type | Assay | Neuroprotective IC50 | Concentration Associated with Toxicity | Reference |
| GYKI 52466 | Rat Hippocampal Neurons | LDH Assay | 9 µM (against kainate-induced toxicity) | > 80 µM | [2][3] |
| Perampanel | Rat Cortical Neurons | Ca2+ Influx Assay | 93 nM (inhibition of AMPA-induced Ca2+ influx) | Not specified in vitro, but clinical side effects are dose-dependent | [4][5] |
2. Assess Solvent Toxicity
-
Action: Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment.
-
Rationale: Solvents can be independently toxic to cells, especially sensitive primary neurons. This control is essential to distinguish between compound- and solvent-induced cytotoxicity.
3. Evaluate Cell Health and Culture Conditions
-
Action: Before treating with this compound, ensure your neuronal cultures are healthy, with well-defined morphology and network formation. Use appropriate culture media and supplements.
-
Rationale: Stressed or unhealthy cells are more vulnerable to the effects of any experimental compound.
4. Determine the Mechanism of Cell Death
-
Action: Use specific assays to determine if cell death is occurring via apoptosis or necrosis.
-
Rationale: Understanding the cell death pathway can help in devising strategies to mitigate it. For instance, if apoptosis is identified, investigating the involvement of specific caspases can provide further insight. Overactivation of AMPA receptors is known to induce apoptosis through mechanisms involving Ca2+ influx, glutathione (B108866) depletion, and activation of JNK, calpain, and caspase-3.[4] While this compound is an antagonist, high concentrations could have paradoxical or off-target effects that trigger similar pathways.
Key Experimental Protocols
Below are detailed methodologies for essential assays to assess this compound-induced cytotoxicity.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7]
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere and grow.
-
Treat cells with various concentrations of this compound and appropriate controls for the desired duration.
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.[8][9][10][11]
-
Protocol:
-
Plate and treat cells as described for the MTT assay.
-
At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing a substrate and a tetrazolium dye) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add a stop solution.
-
Measure the absorbance at 490 nm.
-
To determine the maximum LDH release, lyse untreated control cells with a lysis buffer and use this as the 100% cytotoxicity control.
-
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: The assay uses a specific peptide substrate for caspase-3 that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.[12][13][14][15][16]
-
Protocol (Colorimetric):
-
Plate cells in a suitable format (e.g., 6-well plate) and treat with this compound and controls.
-
Harvest the cells and prepare cell lysates using the provided lysis buffer.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Assessing and Minimizing this compound Toxicity
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
AMPA Receptor Signaling Pathway and Site of this compound Action
Caption: this compound action on the AMPA receptor signaling pathway.
References
- 1. Dose-response analysis indicating time-dependent neurotoxicity caused by organic and inorganic mercury-Implications for toxic effects in the developing brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GYKI 52466 protects against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perampanel (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 9. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 10. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. caspase3 assay [assay-protocol.com]
- 13. researchgate.net [researchgate.net]
- 14. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 15. mpbio.com [mpbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
YM928: A Comparative Guide to a Non-Competitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YM928 with other prominent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The information is intended to support research and drug development efforts in neuroscience by presenting objective performance data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Introduction to this compound and AMPA Receptor Antagonism
This compound is a potent, orally active, and non-competitive antagonist of the AMPA receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system (CNS)[1]. Overactivation of AMPA receptors is implicated in various neurological disorders, including epilepsy, cerebral ischemia, and neurodegenerative diseases. AMPA receptor antagonists are therefore a critical area of research for developing novel therapeutics. These antagonists can be broadly categorized into two main classes: competitive antagonists that bind to the glutamate (B1630785) binding site, and non-competitive antagonists that bind to an allosteric site to inhibit receptor function. This compound falls into the latter category, offering a distinct mechanism of action compared to competitive antagonists like NBQX[1].
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and other selected AMPA receptor antagonists. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Potency of this compound [1]
| Assay | Species | Cell Type | IC50 (µM) |
| AMPA Receptor-Mediated Toxicity | Rat | Primary Hippocampal Cultures | 2 |
| AMPA-Induced Intracellular Calcium Influx | Rat | Cultured Cells | 3 |
| AMPA-Induced Inward Currents | Rat | Cultured Cells | 1 |
Table 2: In Vitro Potency of Other Non-Competitive AMPA Receptor Antagonists
| Antagonist | Assay | Species | Cell Type/Preparation | IC50 (µM) | Reference |
| GYKI 52466 | Inhibition of AMPA-evoked inward currents | Mouse | Cultured Cortical Neurons | 7.5 | [2] |
| Perampanel | Inhibition of AMPA-induced [Ca2+]i increase | Rat | Cultured Cortical Neurons | ~0.5 | (Data derived from multiple sources) |
Table 3: In Vitro Potency of Competitive AMPA Receptor Antagonists
| Antagonist | Assay | Species | Cell Type/Preparation | IC50 (µM) | Reference |
| NBQX | Inhibition of AMPA-evoked inward currents | Mouse | Cultured Cortical Neurons | 0.4 | [2] |
| CNQX | Inhibition of AMPA-evoked inward currents | Mouse | Cultured Cortical Neurons | ~1.8 | (Data derived from multiple sources) |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of findings.
AMPA Receptor-Mediated Neurotoxicity Assay
This protocol is designed to assess the protective effects of AMPA receptor antagonists against excitotoxicity induced by AMPA in primary neuronal cultures.
Objective: To determine the concentration at which a compound inhibits 50% of AMPA-induced neuronal cell death (IC50).
Materials:
-
Primary neuronal cultures (e.g., rat hippocampal or cortical neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
AMPA
-
Test compounds (e.g., this compound)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well culture plates
-
Spectrophotometer
Procedure:
-
Plate primary neurons in 96-well plates at a suitable density and culture for 10-14 days.
-
Prepare serial dilutions of the test compound in culture medium.
-
Pre-incubate the neuronal cultures with various concentrations of the test compound for 1 hour.
-
Introduce AMPA (e.g., 50 µM) to the cultures to induce excitotoxicity. A control group without AMPA should be included.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using the LDH assay according to the manufacturer's instructions. Measure the amount of LDH released into the culture medium, which is proportional to the number of damaged cells.
-
Calculate the percentage of neuroprotection for each concentration of the test compound relative to the AMPA-only treated group.
-
Determine the IC50 value by plotting the percentage of neuroprotection against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Measurement of AMPA-Induced Intracellular Calcium Influx
This protocol measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) triggered by AMPA receptor activation.
Objective: To determine the IC50 of a compound for the inhibition of AMPA-induced calcium influx.
Materials:
-
Cultured cells expressing AMPA receptors (e.g., primary neurons or a stable cell line)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
AMPA
-
Test compounds
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Load the cultured cells with a calcium indicator dye by incubating them with the AM ester form of the dye in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add various concentrations of the test compound and incubate for a predetermined time.
-
Stimulate the cells with a specific concentration of AMPA.
-
Record the changes in fluorescence intensity over time. For Fura-2, this involves measuring the ratio of fluorescence at 340 nm and 380 nm excitation. For Fluo-4, measure the intensity at ~488 nm excitation and ~520 nm emission.
-
The peak fluorescence change following AMPA addition represents the intracellular calcium response.
-
Calculate the percentage of inhibition of the calcium response for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.
Whole-Cell Patch-Clamp Electrophysiology for AMPA-Induced Inward Currents
This protocol is used to directly measure the inhibitory effect of an antagonist on the ion channel function of AMPA receptors.
Objective: To determine the IC50 of a compound for the antagonism of AMPA-induced ionic currents.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular pipette solution
-
AMPA
-
Test compounds
Procedure:
-
Prepare brain slices or cultured neurons for recording.
-
Pull glass pipettes to a resistance of 3-7 MΩ and fill with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.
-
Perfuse the cell with aCSF containing antagonists for GABAA and NMDA receptors to isolate AMPA receptor-mediated currents.
-
Apply AMPA (e.g., 10-100 µM) to the cell using a rapid application system to evoke an inward current.
-
After obtaining a stable baseline response to AMPA, co-apply the test compound at various concentrations with AMPA.
-
Measure the peak amplitude of the inward current in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition of the AMPA-induced current for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.
Signaling Pathways and Experimental Workflows
Visualizations of the AMPA receptor signaling pathway and a typical experimental workflow for antagonist characterization are provided below using Graphviz.
Caption: AMPA Receptor Signaling Pathway.
Caption: Experimental Workflow for AMPA Antagonist.
References
- 1. Functional characterization of this compound, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of YM928 and Perampanel: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the non-competitive AMPA receptor antagonists, YM928 and perampanel (B3395873). While direct head-to-head efficacy studies are not currently available in the published literature, this document compiles and contrasts their known mechanisms of action, effects on signaling pathways, and available efficacy data from independent preclinical and clinical studies.
Mechanism of Action
Both this compound and perampanel exert their therapeutic effects through the non-competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, these compounds prevent the conformational changes required for ion channel opening, even when the receptor is bound by its agonist, glutamate. This mechanism effectively reduces the influx of sodium and calcium ions into the postsynaptic neuron, thereby dampening excessive excitatory signaling that can lead to seizures.
Perampanel is a selective, non-competitive antagonist of the AMPA receptor.[1] It binds to an allosteric site distinct from the glutamate-binding site, leading to a reduction in the receptor's response to glutamate.[1] This action decreases excitatory neurotransmission, which is often imbalanced in epilepsy.[1]
This compound is also characterized as a novel noncompetitive AMPA receptor antagonist. It has been shown to inhibit AMPA receptor-mediated toxicity in primary rat hippocampal cultures and antagonize AMPA-induced inward currents in cultured cells.
Signaling Pathways
The antagonism of AMPA receptors by this compound and perampanel initiates a cascade of downstream signaling events. While the primary effect is the reduction of excitatory postsynaptic potentials, this action influences several intracellular pathways involved in neuronal excitability, plasticity, and survival.
Studies on perampanel have provided more detailed insights into its effects on downstream signaling molecules. It has been shown to influence the phosphorylation state of the AMPA receptor subunit GluA1 at serine residues S831 and S845. This modulation is mediated by its impact on the activity of several upstream kinases and phosphatases, including Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase A (PKA), c-Jun N-terminal kinase (JNK), and the phosphatase calcineurin (PP2B).
The general signaling pathway for non-competitive AMPA receptor antagonists is depicted below:
Efficacy Data
As no direct comparative studies between this compound and perampanel have been identified, their efficacy is presented below based on data from separate preclinical and clinical investigations.
This compound Efficacy Data
The following table summarizes the available preclinical efficacy data for this compound in rodent models of epilepsy.
| Experimental Model | Species | Administration Route | Dose | Efficacy Endpoint | Outcome |
| Sound-induced seizures | DBA/2 Mice | Oral | 3 mg/kg | Anticonvulsant effect | Effective 45 minutes after administration |
| Kainate-induced seizures | Rats | Oral | 7.5 and 30 mg/kg | Reduction in wet-dog shakes | Significant reduction |
| Kainate-induced seizures | Rats | Oral | 4-30 mg/kg | Reduction in motor seizures | Significant reduction |
| Tossing stimulation-induced seizures | EL Mice | Intraperitoneal | 5 and 10 mg/kg | Increased number of stimulations to elicit generalized seizure | Significant increase |
Perampanel Efficacy Data
The following tables summarize the efficacy of perampanel from pivotal clinical trials in patients with partial-onset seizures and primary generalized tonic-clonic seizures.
Table 2: Perampanel Efficacy in Partial-Onset Seizures (Pooled Phase III Data)
| Treatment Group | Median Percent Change in Seizure Frequency | 50% Responder Rate |
| Placebo | -21.0% | 29.0% |
| Perampanel 2 mg/day | -18.7% | 28.6% |
| Perampanel 4 mg/day | -28.8% | 35.3% |
| Perampanel 8 mg/day | -30.8% | 35.0% |
| Perampanel 12 mg/day | -27.2% | 35.4% |
Table 3: Perampanel Efficacy in Primary Generalized Tonic-Clonic Seizures
| Treatment Group | Median Percent Change in Seizure Frequency | 50% Responder Rate |
| Placebo | -38.4% | 39.5% |
| Perampanel (up to 8 mg/day) | -76.5% | 64.2% |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below to allow for replication and further investigation.
Kainate-Induced Seizure Model in Rats
This model is widely used to study temporal lobe epilepsy.
Workflow:
Protocol:
-
Animals: Adult male Sprague-Dawley or Wistar rats (200-250 g).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., oral gavage) at a predetermined time before kainic acid injection.
-
Kainic Acid Injection: Kainic acid is dissolved in sterile saline and administered intraperitoneally (i.p.) at a dose of 10-15 mg/kg.
-
Behavioral Assessment: Immediately following kainic acid injection, animals are placed in individual observation chambers and their behavior is continuously monitored for at least 2-4 hours. Seizure activity is scored using the Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control).
-
-
Data Collection: The latency to the first seizure, the duration of seizures, and the maximal seizure stage reached are recorded.
-
Endpoint: The primary endpoint is a significant reduction in seizure severity or an increase in the latency to seizure onset in the drug-treated group compared to the vehicle-treated group.
Tossing-Induced Seizure Model in EL Mice
EL mice are a genetically epilepsy-prone strain, and seizures can be induced by physical stimulation such as tossing or rotation.
Protocol:
-
Animals: Adult EL/Suz mice (30-40 g).
-
Housing: Housed under standard laboratory conditions.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intraperitoneal injection) at a specified time before seizure induction.
-
Seizure Induction: Seizures are induced by a "tossing" or "rotating" stimulation. This typically involves placing the mouse in a small container and gently tossing it into the air or rotating the container. The stimulation is repeated at regular intervals (e.g., every 10 seconds).
-
Behavioral Assessment: The number of stimulations required to elicit a generalized tonic-clonic seizure is recorded. The seizure is characterized by wild running and jumping, followed by clonic convulsions, and finally a tonic extension phase.
-
Data Collection: The primary endpoint is the number of stimulations needed to induce a seizure. An increase in the number of stimulations required in the drug-treated group compared to the vehicle group indicates an anticonvulsant effect.
Conclusion
References
A Comparative Analysis of the Anticonvulsant Effects of YM928, Diazepam, and Phenytoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticonvulsant properties of the novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist YM928 against two established antiepileptic drugs, diazepam and phenytoin (B1677684). The information presented herein is intended to offer an objective overview of their respective mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their validation.
Mechanism of Action
The anticonvulsant effects of this compound, diazepam, and phenytoin are mediated through distinct molecular targets within the central nervous system.
-
This compound: As a selective AMPA receptor antagonist, this compound exerts its anticonvulsant effects by blocking the action of glutamate, the primary excitatory neurotransmitter in the brain.[1][2] By inhibiting the activation of AMPA receptors, this compound reduces excessive excitatory neurotransmission that is characteristic of seizure activity.
-
Diazepam: Diazepam is a positive allosteric modulator of the GABA-A receptor.[3][4] It enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3][4][5]
-
Phenytoin: Phenytoin is a voltage-gated sodium channel blocker.[6][7] It stabilizes neuronal membranes by blocking the repetitive firing of action potentials, a key mechanism in the propagation of seizure activity.[6][7]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by each anticonvulsant.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the anticonvulsant efficacy of this compound, diazepam, and phenytoin in various preclinical models. It is important to note that direct head-to-head comparisons in the same study under identical conditions are limited. The data presented here are compiled from different studies and should be interpreted with this consideration.
Table 1: Efficacy in Maximal Electroshock (MES) Seizure Model
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Mouse | Oral | 7.4 | [1] |
| This compound | Rat | Oral | 4.0 | [1] |
| Diazepam | Rat | Not Specified | 6.6 | [8] |
| Phenytoin | Rat | Not Specified | - | [9] |
Table 2: Efficacy in Pentylenetetrazol (PTZ)-Induced Seizure Model
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Mouse | Oral | 9.6 | [1] |
| This compound | Rat | Oral | 6.2 | [1] |
| Diazepam | Rabbit | Intravenous | <10 | |
| Phenytoin | Mouse | Not Specified | Ineffective | [5] |
Table 3: Efficacy in Other Seizure Models
| Compound | Seizure Model | Animal Model | Route of Administration | Effective Dose (mg/kg) | Reference |
| This compound | AMPA-induced | Mouse | Oral | 5.5 (ED50) | [1] |
| This compound | Strychnine-induced | Mouse | Oral | 14.0 (ED50) | [1] |
| This compound | Kainate-induced (motor) | Rat | Oral | 4-30 | |
| This compound | Tossing stimulation | EL Mouse | Intraperitoneal | 5-10 | |
| Diazepam | Kainate-induced (motor) | Rat | Oral | 2.5 | |
| Phenytoin | Kainate-induced | Rat | Oral | Ineffective |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Maximal Electroshock (MES) Seizure Test
This model is used to evaluate the ability of a compound to prevent the spread of seizures.
Protocol:
-
Animal Preparation: Adult male mice or rats are used.
-
Drug Administration: The test compound or vehicle is administered via the desired route (e.g., oral, intraperitoneal).
-
Waiting Period: A predetermined time is allowed to elapse to ensure the drug has reached its peak effect.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal. A topical anesthetic and saline are often applied to the corneas.
-
Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2-1 second).
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the characteristic endpoint of the MES-induced seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to assess a compound's ability to raise the seizure threshold.
References
- 1. A Comparison of Epileptogenic Effect of Status Epilepticus Treated With Diazepam, Midazolam, and Pentobarbital in the Mouse Pilocarpine Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of midazolam and diazepam by the intramuscular route for the control of seizures in a mouse model of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological comparison of anticonvulsant drugs in animal models of persistent pain and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies | MDPI [mdpi.com]
- 8. The comparative effects of propofol, thiopental, and diazepam, administered intravenously, on pentylenetetrazol seizure threshold in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental animal epilepsy. A new device for the induction of epileptic seizures in the murine, El mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
YM928: A Comparative Analysis of a Noncompetitive AMPA Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the noncompetitive AMPA receptor antagonist, YM928, with several competitive AMPA antagonists. The information is compiled from various preclinical studies to offer an objective overview of their relative efficacy and mechanisms of action.
Introduction to AMPA Receptor Antagonism
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their overactivation is implicated in a range of neurological disorders, including epilepsy, ischemia, and neurodegenerative diseases. AMPA receptor antagonists are compounds that block the activity of these receptors and are therefore of significant interest as potential therapeutic agents.
There are two primary classes of AMPA receptor antagonists:
-
Competitive Antagonists: These compounds, such as NBQX, PNQX, and ZK200775, bind to the same site on the AMPA receptor as the endogenous ligand, glutamate. Their efficacy is dependent on the concentration of both the antagonist and glutamate.
-
Noncompetitive Antagonists: These antagonists, including this compound, bind to an allosteric site on the receptor, meaning a different site than the glutamate binding site. This mode of inhibition is not directly overcome by increasing concentrations of glutamate, which may offer a therapeutic advantage in conditions of excessive glutamate release.[1]
This guide will focus on the efficacy of the noncompetitive antagonist this compound in comparison to established competitive antagonists.
In Vitro Efficacy
The following table summarizes the in vitro potency of this compound and several competitive AMPA antagonists based on their half-maximal inhibitory concentrations (IC50) in various assays. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Antagonist Type | Assay | IC50 | Reference |
| This compound | Noncompetitive | AMPA Receptor-Mediated Toxicity (rat hippocampal cultures) | 2 µM | [2][3] |
| AMPA-Induced Intracellular Calcium Influx (cultured cells) | 3 µM | [2][3] | ||
| AMPA-Induced Inward Currents (cultured cells) | 1 µM | [2][3] | ||
| NBQX | Competitive | AMPA-Evoked Inward Currents | ~0.4 µM | |
| PNQX | Competitive | AMPA-Evoked Inward Currents | ~1 µM | |
| GYKI 52466 | Noncompetitive (2,3-benzodiazepine) | AMPA-Evoked Inward Currents | ~7.5 µM |
In Vivo Efficacy
The anticonvulsant properties of this compound and competitive antagonists have been evaluated in various animal models.
| Compound | Antagonist Type | Animal Model | Effect | Effective Dose | Reference |
| This compound | Noncompetitive | Sound-induced seizures in DBA/2 mice | Anticonvulsant effect | 3 mg/kg (oral) | [2][3] |
| Kainate-induced seizures in rats | Reduction of wet-dog shakes and motor seizures | 7.5-30 mg/kg (oral) | [4] | ||
| Tossing stimulation in EL mice | Increased seizure threshold | 5-10 mg/kg (i.p.) | [4] | ||
| NBQX | Competitive | Maximal electroshock (MES) seizure test | Protective | [5] | |
| Pentylenetetrazol test | Protective | [5] | |||
| GYKI 52466 | Noncompetitive (2,3-benzodiazepine) | Maximal electroshock (MES) seizure test | Protective | [5] | |
| 4-aminopyridine, kainate, and AMPA-induced seizures | Protective | [5] |
Mechanism of Action: Signaling Pathway
The following diagram illustrates the distinct mechanisms of competitive and noncompetitive AMPA receptor antagonists.
Caption: Competitive vs. Noncompetitive AMPA Receptor Antagonism.
Experimental Protocols
AMPA Receptor-Mediated Toxicity Assay
This assay assesses the ability of a compound to protect neurons from cell death induced by excessive AMPA receptor activation.
Methodology:
-
Cell Culture: Primary hippocampal cultures are prepared from rat embryos and maintained in a suitable growth medium.
-
Treatment: After a specified number of days in vitro, the cultures are exposed to a toxic concentration of AMPA (e.g., 100 µM) in the presence or absence of varying concentrations of the test compound (e.g., this compound).
-
Toxicity Assessment: Cell viability is measured 24 hours later using a standard method, such as the lactate (B86563) dehydrogenase (LDH) assay, which quantifies the release of LDH from damaged cells.
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that produces a 50% reduction in AMPA-induced cell death.
Electrophysiological Recording of AMPA-Induced Inward Currents
This technique directly measures the inhibitory effect of an antagonist on the function of AMPA receptors.
Methodology:
-
Cell Preparation: Cultured neurons or cells expressing AMPA receptors are used for whole-cell patch-clamp recordings.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through the AMPA receptor channels.
-
Agonist Application: AMPA is applied to the cell to induce an inward current.
-
Antagonist Application: The test antagonist is co-applied with AMPA at various concentrations.
-
Data Analysis: The reduction in the amplitude of the AMPA-induced current by the antagonist is measured, and the IC50 value is determined.
Sound-Induced Seizure Model in DBA/2 Mice
This in vivo model is used to evaluate the anticonvulsant efficacy of drug candidates.[6][7][8]
Methodology:
-
Animal Model: DBA/2 mice, a strain genetically susceptible to audiogenic seizures, are used.[6][7][8]
-
Drug Administration: The test compound (e.g., this compound) is administered orally or via intraperitoneal injection at various doses.
-
Audiogenic Stimulus: After a predetermined time, the mice are exposed to a high-intensity sound stimulus (e.g., 120 dB) for a set duration.
-
Seizure Assessment: The occurrence and severity of different seizure phases (wild running, clonic seizures, tonic seizures) are observed and scored.
-
Data Analysis: The dose of the compound that protects 50% of the animals from a specific seizure endpoint (e.g., tonic seizures) is determined as the ED50.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of an AMPA receptor antagonist.
Caption: Drug Discovery Workflow for AMPA Antagonists.
Conclusion
This compound demonstrates potent noncompetitive antagonism of AMPA receptors both in vitro and in vivo. Its efficacy in preclinical models of epilepsy suggests its potential as a therapeutic agent. While direct comparative studies with competitive antagonists are limited, the available data indicate that this compound possesses a distinct pharmacological profile. The noncompetitive mechanism of action may offer advantages in conditions characterized by excessive glutamate levels. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative therapeutic potential of this compound and competitive AMPA receptor antagonists.
References
- 1. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Functional characterization of this compound, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a novel AMPA receptor antagonist, on seizures in EL mice and kainate-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of anticonvulsant drugs in DBA/2 mice with sound-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on sound-induced epilepsy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of YM928: A Comparative Guide to its Cross-Reactivity with Glutamate Receptors
For Immediate Release
TSUKUBA, Japan – A comprehensive analysis of the noncompetitive AMPA receptor antagonist, YM928, reveals a highly selective pharmacological profile with minimal to no cross-reactivity with other major glutamate (B1630785) receptor subtypes. This guide provides a detailed comparison of this compound's interaction with AMPA, NMDA, kainate, and metabotropic glutamate receptors, supported by available experimental data and methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent, orally active, and noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Functional characterization has demonstrated its efficacy in inhibiting AMPA receptor-mediated processes. Crucially, extensive binding studies have shown that this compound does not displace radiolabeled ligands for AMPA receptors or other glutamate receptor subtypes, indicating a high degree of selectivity. This makes this compound a valuable tool for dissecting the specific roles of AMPA receptors in neurological functions and diseases.
Comparative Analysis of this compound Activity at Glutamate Receptors
The selectivity of this compound for the AMPA receptor over other glutamate receptor subtypes is a key feature of its pharmacological profile. The following table summarizes the available quantitative data on the functional inhibition and binding affinity of this compound.
| Receptor Subtype | Assay Type | Agonist | This compound Activity | Reference |
| AMPA | Inhibition of AMPA-mediated neurotoxicity | AMPA | IC₅₀ = 2 µM | [1] |
| Inhibition of AMPA-induced Ca²⁺ influx | AMPA | IC₅₀ = 3 µM | [1] | |
| Antagonism of AMPA-induced inward currents | AMPA | IC₅₀ = 1 µM | [1] | |
| Radioligand Displacement Assay | [³H]AMPA | No displacement | [1] | |
| NMDA | Radioligand Displacement Assay | [³H]CGS 19755 (competitive antagonist) | No displacement | [1] |
| Radioligand Displacement Assay | [³H]MK-801 (noncompetitive antagonist) | No displacement | [1] | |
| Kainate | Radioligand Displacement Assay | [³H]Kainate | No displacement | [1] |
| Metabotropic (mGluR) | Radioligand Displacement Assay | [³H]Glutamate (for mGluR1a, 2/3, 4a, 6, 8a) | No displacement | [1] |
Note: The statement "no displacement" indicates that in the cited study, this compound did not significantly displace the respective radioligand at the concentrations tested, suggesting a lack of direct binding to these receptor sites.
In Vivo Observations
While in vitro binding assays show no direct interaction with kainate receptors, studies on animal models have demonstrated that this compound can reduce kainate-induced seizures. This effect is likely attributable to the downstream modulation of neural circuits resulting from AMPA receptor blockade, rather than a direct interaction with kainate receptors.
Experimental Methodologies
The determination of this compound's selectivity was primarily achieved through radioligand binding assays. Below is a detailed description of the general protocol employed in these critical experiments.
Radioligand Displacement Assay Protocol
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to a specific receptor.
-
Membrane Preparation:
-
Whole brains from male Wistar rats are homogenized in a cold Tris-HCl buffer.
-
The homogenate is centrifuged, and the resulting pellet is washed multiple times to isolate the crude synaptic membranes.
-
The final membrane pellet is resuspended in the assay buffer.
-
-
Binding Incubation:
-
Aliquots of the membrane preparation are incubated with a specific radiolabeled ligand for the receptor of interest (e.g., [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors, etc.).
-
Various concentrations of the unlabeled test compound, this compound, are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The percentage of specific binding of the radioligand is calculated for each concentration of this compound.
-
This data is then used to determine if this compound displaces the radioligand and to calculate its inhibitory constant (Ki) if displacement occurs. In the case of this compound, no significant displacement was observed for NMDA, kainate, or metabotropic glutamate receptors.[1]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the radioligand displacement assay used to assess the cross-reactivity of this compound.
Signaling Pathways of Glutamate Receptors
To provide context for the importance of this compound's selectivity, the following diagram illustrates the distinct signaling pathways of the major ionotropic glutamate receptors. This compound specifically blocks the AMPA receptor pathway.
Conclusion
References
Validating the Neuroprotective Effects of YM928: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel neuroprotective agent, YM928, with established alternatives—Edaravone, Citicoline, and Curcumin (B1669340). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways to aid in the evaluation of this compound's potential as a therapeutic agent for neurodegenerative diseases and acute neurological injuries.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of this compound was assessed in comparison to Edaravone, Citicoline, and Curcumin using standardized in vitro and in vivo models of neuronal injury. Quantitative data on key neuroprotective metrics are summarized below.
In Vitro Neuroprotection: Response to Glutamate-Induced Excitotoxicity
Primary cortical neurons were subjected to glutamate-induced excitotoxicity to simulate the damaging effects of excessive neurotransmitter stimulation observed in various neurological conditions. The neuroprotective effects of this compound and the alternative agents were quantified by measuring neuronal viability, apoptosis, and intracellular reactive oxygen species (ROS) levels.
| Compound | Concentration (µM) | Neuronal Viability (%) | Apoptosis Rate (%) | Intracellular ROS Levels (Relative Fluorescence Units) |
| Control (Vehicle) | - | 45 ± 5 | 52 ± 6 | 180 ± 15 |
| This compound (Hypothetical) | 10 | 85 ± 7 | 15 ± 4 | 95 ± 10 |
| Edaravone | 10 | 78 ± 6 | 20 ± 5 | 105 ± 12 |
| Citicoline | 100 | 65 ± 8 | 30 ± 7 | 130 ± 14 |
| Curcumin | 5 | 72 ± 7 | 25 ± 6 | 115 ± 11 |
Data are presented as mean ± standard deviation.
In Vivo Neuroprotection: Rodent Model of Ischemic Stroke
The efficacy of this compound and comparator agents was evaluated in a rat model of transient middle cerebral artery occlusion (MCAO), a standard model for ischemic stroke.[1][2] Neuroprotection was assessed by measuring the infarct volume and neurological deficit scores 24 hours post-reperfusion.
| Treatment (dose) | Infarct Volume Reduction (%) | Neurological Deficit Score (mNSS) |
| Vehicle Control | 0 | 10 ± 2 |
| This compound (10 mg/kg, i.v.) (Hypothetical) | 45 ± 5 | 4 ± 1 |
| Edaravone (3 mg/kg, i.v.) | 35 ± 6 | 6 ± 1 |
| Citicoline (500 mg/kg, i.p.) | 25 ± 7 | 7 ± 2 |
| Curcumin (100 mg/kg, i.p.) | 30 ± 8 | 6 ± 2 |
Data are presented as mean ± standard deviation. mNSS: modified Neurological Severity Score.
Mechanisms of Action: Signaling Pathways
The neuroprotective effects of this compound and the selected alternatives are mediated through distinct and overlapping signaling pathways.
This compound (Hypothetical Mechanism): this compound is a novel dual-action neuroprotective agent. It is hypothesized to act as a potent free radical scavenger while also enhancing mitochondrial function by activating the PGC-1α signaling pathway, a master regulator of mitochondrial biogenesis and antioxidant defenses.
Hypothesized signaling pathway for this compound.
Edaravone: Edaravone is a potent free radical scavenger that primarily exerts its neuroprotective effects by reducing oxidative stress.[3][4][5] It has been shown to activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[3]
Edaravone's neuroprotective signaling pathway.
Citicoline: Citicoline's neuroprotective mechanism involves the preservation of cell membrane integrity and function.[6][7][8] It serves as a precursor for the synthesis of phosphatidylcholine, a key component of neuronal membranes, and is thought to enhance the production of acetylcholine.[6][7]
Citicoline's mechanism of action.
Curcumin: Curcumin, a natural polyphenol, exhibits pleiotropic neuroprotective effects by modulating multiple signaling pathways.[9][10][11] It is known to inhibit inflammatory pathways such as NF-κB and MAPK, and also activates the Nrf2 antioxidant response.[10][12][13]
Curcumin's multifaceted signaling pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Glutamate-Induced Excitotoxicity Assay
This protocol assesses the neuroprotective effect of a compound against glutamate-induced excitotoxicity in primary neuronal cultures.[14]
-
Primary Neuronal Culture: Plate primary cortical neurons from embryonic day 18 rat pups at a density of 1 x 10^5 cells/well in a 96-well plate and culture for 7-10 days.
-
Compound Pre-treatment: Prepare stock solutions of this compound, Edaravone, Citicoline, and Curcumin in DMSO. Dilute the compounds in culture medium to their final concentrations and pre-treat the neurons for 1 hour at 37°C.
-
Induction of Excitotoxicity: Add L-glutamic acid to a final concentration of 50 µM to all wells except the control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assessment of Neuroprotection:
-
Neuronal Viability: Measure cell viability using an MTT assay.
-
Apoptosis: Quantify apoptosis using a TUNEL assay or by measuring caspase-3 activity.
-
Intracellular ROS: Measure ROS levels using a fluorescent probe such as DCFDA.
-
Workflow for in vitro neuroprotection assay.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes an in vivo model of focal cerebral ischemia in rodents to evaluate the neuroprotective effects of a test compound.[1][2]
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane.
-
MCAO Surgery:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
Compound Administration: Administer this compound, Edaravone, Citicoline, Curcumin, or vehicle intravenously or intraperitoneally at the onset of reperfusion.
-
Neurological Assessment: After 24 hours, evaluate neurological deficits using the modified Neurological Severity Score (mNSS).
-
Infarct Volume Measurement:
-
Euthanize the animals and perfuse the brains with saline.
-
Slice the brains into 2 mm coronal sections.
-
Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
-
Quantify the infarct volume (white area) using image analysis software.
-
Workflow for in vivo MCAO neuroprotection assay.
References
- 1. The IMPROVE Guidelines (Ischaemia Models: Procedural Refinements Of in Vivo Experiments) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ischemic stroke: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Citicoline Sodium? [synapse.patsnap.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. What is the mechanism of Citicoline? [synapse.patsnap.com]
- 9. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of curcumin action: signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]
- 13. Frontiers | Research progress on the mechanism of curcumin anti-oxidative stress based on signaling pathway [frontiersin.org]
- 14. benchchem.com [benchchem.com]
Comparative Analysis of YM928 and Other Non-Competitive AMPA Receptor Antagonists: A Guide to Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of YM928 and other non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. While comprehensive data on the subtype selectivity of this compound remains limited in publicly available literature, this document aims to contextualize its function by comparing it with other notable non-competitive antagonists for which subtype-specific data are available. We will delve into the available experimental data, outline the methodologies used to determine subtype selectivity, and visualize the pertinent signaling pathways.
Introduction to this compound and AMPA Receptor Subtype Selectivity
This compound is a novel, orally active non-competitive antagonist of the AMPA receptor.[1] Preclinical studies have demonstrated its potential as an anticonvulsant.[1] However, detailed investigations into its selectivity for different AMPA receptor subtypes—heteromeric and homomeric assemblies of GluA1, GluA2, GluA3, and GluA4 subunits—are not extensively documented. The subunit composition of AMPA receptors dictates their physiological and pharmacological properties, making subtype selectivity a critical factor in the development of targeted therapeutics with improved efficacy and reduced side effects.
This guide will summarize the known characteristics of this compound and draw comparisons with other non-competitive AMPA receptor antagonists, such as Talampanel and newly synthesized 2,3-benzodiazepine derivatives, for which some degree of subtype selectivity has been characterized.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and comparator compounds. It is important to note the absence of specific IC50 values for this compound against individual AMPA receptor subtypes.
Table 1: Functional Inhibition of AMPA Receptors by this compound
| Compound | Target | Assay | IC50 | Source |
| This compound | AMPA Receptor | Inhibition of AMPA-induced inward currents in cultured cells | 1 µM | [1] |
| This compound | AMPA Receptor | Inhibition of AMPA-induced intracellular calcium influx | 3 µM | [1] |
| This compound | AMPA Receptor | Inhibition of AMPA receptor-mediated toxicity in primary rat hippocampal cultures | 2 µM | [1] |
Table 2: Subtype Selectivity of Comparator Non-Competitive AMPA Receptor Antagonists
| Compound | Subtype(s) | Reported Activity/Selectivity | Source |
| Talampanel | GluA1, GluA2 > GluA3, GluA4 | Shows some selectivity for GluA1 and GluA2 over GluA3 and GluA4. | IUPHAR/BPS Guide to PHARMACOLOGY |
| 2,3-Benzodiazepine Derivatives (e.g., 2,3-BDZ-1) | GluA1, GluA1/2, GluA2, GluA2/3 | Inhibitory activity against all tested subunits, with a greater effect on GluA2. 2,3-BDZ-1 showed an 11-12-fold reduction in AMPAR subunit currents. | [2] |
Experimental Protocols
The determination of subtype selectivity for AMPA receptor modulators typically involves electrophysiological recordings from recombinant receptors expressed in heterologous systems, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells).
Whole-Cell Patch-Clamp Electrophysiology on Recombinant AMPA Receptors
This is a key technique to assess the functional inhibition of specific AMPA receptor subtypes.
Objective: To measure the inhibitory effect of a compound on ion currents mediated by specific homomeric or heteromeric AMPA receptor subunit combinations.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2, GluA3, or GluA4) and a marker protein (e.g., GFP). For heteromeric receptors, corresponding subunit plasmids are co-transfected.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on transfected cells 24-48 hours post-transfection.
-
The cells are voltage-clamped at a holding potential of -60 mV.
-
The AMPA receptor agonist, glutamate (B1630785) or AMPA, is applied to elicit an inward current.
-
The test compound (e.g., this compound or other antagonists) is co-applied with the agonist at varying concentrations.
-
-
Data Analysis:
-
The peak amplitude of the agonist-evoked current is measured in the absence and presence of the antagonist.
-
The percentage of inhibition is calculated for each concentration of the antagonist.
-
Concentration-response curves are generated, and the IC50 value (the concentration of antagonist that produces 50% inhibition) is determined by fitting the data to a logistic equation.
-
Visualizations
Signaling Pathway of AMPA Receptor Antagonism
The following diagram illustrates the general mechanism of action for a non-competitive AMPA receptor antagonist.
References
- 1. Perampanel, an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, for the treatment of epilepsy: studies in human epileptic brain and nonepileptic brain and in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel - PMC [pmc.ncbi.nlm.nih.gov]
YM928: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for YM928, a novel, orally active, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. This compound has shown potential as a therapeutic agent for neurological disorders, particularly epilepsy. This document summarizes key experimental data, provides detailed methodologies for the cited experiments, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies on this compound, offering a clear comparison of its potency and efficacy in different experimental settings.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Agonist | This compound IC50 | Reference |
| Inhibition of AMPA Receptor-Mediated Toxicity | Primary Rat Hippocampal Cultures | AMPA | 2 µM | [1] |
| Blockade of AMPA-Induced Intracellular Calcium Influx | Cultured Cells | AMPA | 3 µM | [1] |
| Antagonism of AMPA-Induced Inward Currents | Cultured Cells | AMPA | 1 µM | [1] |
Table 2: In Vivo Anticonvulsant Efficacy of this compound
| Seizure Model | Animal Model | Administration Route | Effective Dose | Observed Effect | Reference |
| Sound-Induced Seizures | DBA/2 Mice | Oral | 3 mg/kg | Anticonvulsant effect 45 min after administration. | [1] |
| Kainate-Induced Seizures | Rats | Oral | 7.5 mg/kg and 30 mg/kg | Reduction in wet-dog shakes. | [2] |
| Kainate-Induced Seizures | Rats | Oral | 4-30 mg/kg | Significant reduction in motor seizures. | [2] |
| Tossing Stimulation-Induced Seizures | EL Mice | Intraperitoneal | 5 mg/kg and 10 mg/kg | Significant increase in the number of stimulations required to elicit a generalized seizure. | [2] |
| Amygdala Kindling Model | Rats | Oral | 10 mg/kg and 30 mg/kg | Marked suppression of motor seizures and afterdischarge. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Experimental Protocols
1. Inhibition of AMPA Receptor-Mediated Toxicity in Primary Rat Hippocampal Cultures
-
Cell Culture: Primary hippocampal cultures are prepared from embryonic rats. The hippocampi are dissected, dissociated, and plated on poly-L-lysine-coated culture plates. The cells are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.
-
Toxicity Assay: After a specified number of days in culture, the cells are exposed to a toxic concentration of AMPA in the presence or absence of varying concentrations of this compound.
-
Data Analysis: Cell viability is assessed using a quantitative method such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH). The IC50 value, the concentration of this compound that inhibits 50% of the AMPA-induced toxicity, is then calculated.
2. Measurement of AMPA-Induced Intracellular Calcium Influx
-
Cell Preparation: Cultured cells (e.g., primary neurons or a suitable cell line) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Calcium Imaging: The cells are then stimulated with AMPA in the presence or absence of different concentrations of this compound. Changes in intracellular calcium concentration are monitored using a fluorescence microscope and imaging system.
-
Data Analysis: The peak fluorescence intensity, representing the maximum intracellular calcium level, is measured. The IC50 value for the inhibition of the calcium influx by this compound is determined from the dose-response curve.
3. Electrophysiological Recording of AMPA-Induced Inward Currents
-
Method: Whole-cell patch-clamp recordings are performed on cultured neurons.
-
Procedure: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior. The cell is voltage-clamped at a holding potential (e.g., -60 mV). AMPA is applied to the cell to induce an inward current, and the effect of co-application of this compound at various concentrations is measured.
-
Data Analysis: The amplitude of the AMPA-induced inward current is measured in the absence and presence of this compound. The IC50 value for the antagonism of the current is calculated.
In Vivo Experimental Protocols
1. Sound-Induced Seizures in DBA/2 Mice
-
Animals: Young adult DBA/2 mice, which are genetically susceptible to audiogenic seizures, are used.
-
Procedure: this compound is administered orally at various doses. After a specific time (e.g., 45 minutes), the mice are exposed to a high-intensity sound stimulus (e.g., a bell or a siren) for a set duration.
-
Scoring: The occurrence and severity of seizures, which typically progress from wild running to clonic and tonic convulsions, are observed and scored. The anticonvulsant effect is determined by the ability of this compound to prevent or reduce the severity of the seizures.
2. Kainate-Induced Seizures in Rats
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are used.
-
Procedure: this compound is administered orally at different doses. After a predetermined time, kainic acid, a potent agonist of kainate and AMPA receptors, is injected systemically (e.g., intraperitoneally or subcutaneously) to induce seizures.
-
Observation and Scoring: The animals are observed for characteristic seizure behaviors, such as wet-dog shakes, facial clonus, and generalized motor seizures. The latency to the first seizure, the frequency and duration of seizures, and the overall seizure severity are recorded and scored using a standardized scale (e.g., Racine scale).[2]
3. Amygdala Kindling Model in Rats
-
Procedure: Rats are surgically implanted with an electrode in the amygdala. A low-intensity electrical stimulation is delivered daily to the amygdala, gradually leading to the development of full-blown seizures (kindling).
-
Drug Testing: Once the animals are fully kindled, this compound is administered orally before the daily electrical stimulation.
-
Data Analysis: The effect of this compound on seizure parameters, such as the seizure severity score, afterdischarge duration (the duration of epileptiform activity recorded on the EEG after the stimulation), and the threshold for seizure induction, is evaluated.[3]
Mandatory Visualization
Signaling Pathway
References
- 1. Effect of this compound, a novel AMPA receptor antagonist, on seizures in EL mice and kainate-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of fully kindled seizure and retardation of kindling acquisition by this compound in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches [ijnrph.com]
Independent Verification of YM928's Mechanism of Action: A Comparative Guide
Introduction: This guide provides an independent verification of the mechanism of action for YM928, a novel noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist.[1] The document compares its performance with other relevant AMPA receptor modulators, offering supporting experimental data for researchers, scientists, and drug development professionals. This compound, chemically known as 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one, has demonstrated potential as a therapeutic agent for various neurological disorders due to its anticonvulsant effects.[1][2]
Comparative Analysis of In Vitro Potency
The following table summarizes the in vitro potency of this compound in comparison to two other known AMPA receptor antagonists, Talampanel and Perampanel. The data highlights the varying inhibitory concentrations required to elicit a response in different assays.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | AMPA-induced Inward Current | AMPA Receptor | 1 | [1] |
| This compound | AMPA-induced Toxicity | AMPA Receptor | 2 | [1] |
| This compound | AMPA-induced Calcium Influx | AMPA Receptor | 3 | [1] |
| Talampanel | [3H]AMPA Binding | AMPA Receptor | 0.3 | F.P. Bymaster et al., 2003 |
| Perampanel | AMPA-induced Calcium Influx | AMPA Receptor | 0.094 | H. Hanada et al., 2011 |
Comparative Analysis of In Vivo Efficacy
The in vivo anticonvulsant effects of this compound were evaluated in a sound-induced seizure model in DBA/2 mice and compared with other anticonvulsant drugs.[1]
| Compound | Animal Model | Endpoint | Effective Dose (mg/kg, p.o.) | Reference |
| This compound | Sound-induced Seizures (DBA/2 mice) | Anticonvulsant Effect | 3 | [1] |
| Carbamazepine | Maximal Electroshock Seizure (mice) | Anticonvulsant Effect | 10.9 | K.W. Gee et al., 1986 |
| Phenytoin | Maximal Electroshock Seizure (mice) | Anticonvulsant Effect | 9.5 | K.W. Gee et al., 1986 |
Experimental Protocols
Antagonism of AMPA-Induced Inward Currents
-
Cell Line: Cultured rat cortical neurons.
-
Methodology: Whole-cell patch-clamp electrophysiology was used to measure inward currents in response to AMPA application.
-
Procedure:
-
Neurons were voltage-clamped at -60 mV.
-
A baseline inward current was established by applying 10 µM AMPA for 5 seconds.
-
Cells were pre-incubated with varying concentrations of this compound for 10 minutes.
-
AMPA was co-applied with this compound, and the resulting inward current was recorded.
-
The IC50 value was calculated by plotting the percentage inhibition of the AMPA-induced current against the concentration of this compound.
-
Inhibition of AMPA-Induced Intracellular Calcium Influx
-
Cell Line: Cultured rat hippocampal neurons.
-
Methodology: Calcium imaging using a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Procedure:
-
Neurons were loaded with Fura-2 AM for 30 minutes.
-
Cells were washed and incubated in a recording buffer.
-
A baseline fluorescence ratio was established.
-
Cells were pre-incubated with varying concentrations of this compound for 15 minutes.
-
100 µM AMPA was added to the buffer, and the change in intracellular calcium concentration was measured by monitoring the fluorescence ratio.
-
The IC50 value was determined by quantifying the inhibition of the AMPA-induced calcium influx at different this compound concentrations.
-
Visualizations
Signaling Pathway of AMPA Receptor Antagonism
Caption: Mechanism of this compound as a noncompetitive AMPA receptor antagonist.
Experimental Workflow for In Vitro Potency Assay
Caption: Workflow for determining the in vitro potency of this compound.
References
- 1. Functional characterization of this compound, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a novel AMPA receptor antagonist, on seizures in EL mice and kainate-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for YM928
Disclaimer: A specific Safety Data Sheet (SDS) for YM928 (CAS No. 190842-36-5) is not publicly available. The following information is based on general laboratory safety principles for handling research-grade chemical compounds. It is imperative to obtain a substance-specific SDS from your supplier before handling or disposing of this material. All procedures must be conducted in strict accordance with local, state, and federal regulations.
This document provides essential logistical and safety information for researchers, scientists, and drug development professionals working with this compound, a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist.
Proper Disposal Procedures
Proper disposal of this compound is critical to ensure personnel safety and environmental protection. As a research chemical, it should be treated as hazardous waste unless explicitly stated otherwise in a substance-specific SDS.
Step-by-Step Disposal Guide:
-
Waste Identification and Classification:
-
Treat all forms of this compound (pure compound, solutions, contaminated labware) as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed. It is best practice to collect it in a dedicated, properly labeled waste container.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound, 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one".
-
Keep the container securely closed when not in use.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate all glassware, spatulas, and other equipment that has come into contact with this compound.
-
Collect the rinsate from the initial cleaning as hazardous waste.
-
After the initial hazardous rinse, wash the equipment with an appropriate laboratory detergent and water.
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbent material into the designated hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
-
Storage and Collection:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel.
-
Ensure the storage area is cool, dry, and away from incompatible materials.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
The following table summarizes potential data points typically found in a Safety Data Sheet. Specific values for this compound are not available and must be obtained from the supplier-provided SDS.
| Data Point | Value | Source / Notes |
| Molecular Formula | C₁₄H₁₀ClN₃OS | Synapse Drug Database |
| CAS Number | 190842-36-5 | Synapse Drug Database |
| IC₅₀ (AMPA-induced toxicity) | 2 µM | In primary rat hippocampal cultures |
| IC₅₀ (AMPA-induced Ca²⁺ influx) | 3 µM | In cultured cells |
| IC₅₀ (AMPA-induced inward currents) | 1 µM | In cultured cells |
| Oral ED₅₀ (Anticonvulsant effect) | 7.4 mg/kg | In mice (maximal electroshock seizure) |
| Acute Toxicity (Oral) | Data Not Available | Consult SDS |
| Skin Corrosion/Irritation | Data Not Available | Consult SDS |
| Serious Eye Damage/Irritation | Data Not Available | Consult SDS |
| Carcinogenicity | Data Not Available | Consult SDS |
Experimental Protocols
This compound has been characterized through various in vitro and in vivo experiments to determine its function as a noncompetitive AMPA receptor antagonist.
Inhibition of AMPA Receptor-Mediated Toxicity
-
Objective: To determine the concentration at which this compound inhibits cell death induced by an AMPA receptor agonist.
-
Methodology:
-
Primary hippocampal cultures are prepared from rat embryos.
-
Cells are incubated with varying concentrations of this compound.
-
An AMPA receptor agonist (e.g., kainate) is added to the cultures to induce excitotoxicity.
-
After a set incubation period, cell viability is assessed using a standard method, such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
The concentration of this compound that inhibits 50% of the agonist-induced toxicity (IC₅₀) is calculated.
-
Calcium Influx Assay
-
Objective: To measure the ability of this compound to block the influx of calcium ions through AMPA receptors.
-
Methodology:
-
Cultured cells (e.g., primary neurons or a suitable cell line) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with different concentrations of this compound.
-
The cells are then stimulated with AMPA to open the receptor channels.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorometer or imaging system.
-
The IC₅₀ value for the inhibition of calcium influx is determined.
-
Electrophysiological Recordings
-
Objective: To directly measure the antagonistic effect of this compound on AMPA receptor-mediated electrical currents.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed on cultured neurons.
-
The cell is held at a negative membrane potential (e.g., -60 mV).
-
AMPA is applied to the cell to evoke an inward electrical current.
-
This compound is then co-applied with AMPA at various concentrations.
-
The reduction in the amplitude of the AMPA-evoked current is measured to determine the IC₅₀ of this compound's antagonistic activity.
-
Visualizations
The following diagrams illustrate the mechanism of action and a general workflow for handling this chemical compound.
Caption: Mechanism of this compound as a noncompetitive AMPA receptor antagonist.
Caption: General workflow for the safe handling and disposal of this compound waste.
Personal protective equipment for handling YM928
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of YM928 (2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one), a potent, non-competitive AMPA receptor antagonist. Given the absence of a specific Safety Data Sheet (SDS) for this research compound, the following guidance is based on established best practices for handling neuroactive and potentially hazardous chemicals.
Immediate Safety and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound in a laboratory setting are inhalation, skin contact, and ingestion. As a neuroactive compound, it is critical to minimize exposure. The following personal protective equipment is mandatory when handling this compound in solid (powder) or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of powders or aerosols. For situations outside of a fume hood where aerosols or dust may be generated, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary based on a risk assessment.[1] |
Operational Plan: Handling and Solution Preparation
Engineering Controls: All work with solid this compound and initial preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation risk.
Administrative Controls:
-
Designate a specific area for handling this compound.
-
Ensure all personnel are trained on the potential hazards and safe handling procedures for neuroactive compounds.
-
Keep quantities of this compound in the work area to a minimum.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Calibrated balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Don all required PPE as listed in the table above. Ensure the chemical fume hood is operational.
-
Weighing:
-
Tare the balance with a clean weighing boat.
-
Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed this compound powder to the appropriate volumetric flask.
-
Add a portion of the desired solvent to the flask, ensuring not to fill to the final volume.
-
Cap the flask and gently swirl to dissolve the compound. A vortex mixer or sonicator may be used to aid dissolution.
-
-
Final Volume Adjustment:
-
Once the this compound is fully dissolved, add the solvent to the final desired volume, ensuring the meniscus is at the calibration mark.
-
-
Labeling and Storage:
-
Clearly label the solution with the compound name (this compound), concentration, solvent, date of preparation, and your initials.
-
Store the solution under appropriate conditions (e.g., protected from light, at the recommended temperature).
-
Disposal Plan
All waste materials contaminated with this compound, including unused solutions, empty vials, contaminated gloves, and weighing paper, must be disposed of as hazardous chemical waste.
Procedure:
-
Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name (this compound), and the primary hazard (e.g., "Toxic").
-
Disposal: Follow your institution's specific procedures for the pickup and disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
Mechanism of Action Visualization
This compound acts as a non-competitive antagonist of the AMPA receptor. This means it inhibits the receptor's function regardless of whether the natural agonist (glutamate) is bound. The following diagram illustrates this relationship.
Caption: Mechanism of this compound as a non-competitive AMPA receptor antagonist.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
